molecular formula C5H11NO3 B3048353 N-(2,3-dihydroxypropyl)acetamide CAS No. 16527-24-5

N-(2,3-dihydroxypropyl)acetamide

Número de catálogo: B3048353
Número CAS: 16527-24-5
Peso molecular: 133.15 g/mol
Clave InChI: FHBNPEJLQIGOPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dihydroxypropyl)acetamide is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydroxypropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydroxypropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(2,3-dihydroxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-4(8)6-2-5(9)3-7/h5,7,9H,2-3H2,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBNPEJLQIGOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302370
Record name N-(2,3-Dihydroxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16527-24-5
Record name N-(2,3-Dihydroxypropyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16527-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydroxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(2,3-dihydroxypropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(2,3-dihydroxypropyl)acetamide from Glycidol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,3-dihydroxypropyl)acetamide is a valuable chemical intermediate, prized for its dual functionality as a chiral building block and a hydrophilic scaffold in the development of complex molecules, particularly in the pharmaceutical industry. Its synthesis from glycidol, a readily available chiral epoxide, represents a key reaction that leverages the principles of nucleophilic ring-opening. This guide provides a comprehensive technical overview of this synthesis, detailing the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for the validation of the final product.

Introduction: The Significance of N-(2,3-dihydroxypropyl)acetamide

The 2,3-dihydroxypropyl moiety, derived from glycerol, imparts crucial properties to the molecules it is incorporated into. Its chirality is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals, where a specific three-dimensional arrangement of atoms is often essential for biological activity. A notable example is the (S)-enantiomer of N-(2,3-dihydroxypropyl)acetamide, which is a key side chain in the structure of pimasertib, a MEK1/2 inhibitor investigated in oncology.[1]

Furthermore, the two hydroxyl groups of the 2,3-dihydroxypropyl group act as a hydrophilic scaffold, capable of forming hydrogen bonds with water molecules. This significantly enhances the water solubility of the parent molecule, a highly desirable property in drug development for improving biocompatibility and pharmacokinetic profiles.[1] A prime example of this application is in the non-ionic, iodinated contrast agent iohexol, where the dihydroxypropyl groups improve water solubility and reduce osmolality.[1]

Reaction Mechanism: A Nucleophilic Ring-Opening Approach

The synthesis of N-(2,3-dihydroxypropyl)acetamide from glycidol proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. In this reaction, the acetamide acts as the nucleophile, attacking the electrophilic carbon atoms of the epoxide ring in glycidol.

The reaction is typically catalyzed by a base, which deprotonates the acetamide to form a more potent nucleophilic amide anion. This anion then attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the least substituted carbon atom of the epoxide, leading to high regioselectivity.[1]

A critical feature of the SN2 mechanism is the inversion of stereochemistry at the point of attack. Consequently, the use of an enantiomerically pure starting material, such as (R)- or (S)-glycidol, allows for the stereospecific synthesis of the corresponding enantiopure N-(2,3-dihydroxypropyl)acetamide.[1]

The overall reaction can be summarized as follows:

  • Deprotonation of Acetamide: A base abstracts a proton from acetamide, forming the nucleophilic acetamide anion.

  • Nucleophilic Attack: The acetamide anion attacks the terminal carbon of the glycidol epoxide ring.

  • Ring-Opening: The carbon-oxygen bond of the epoxide breaks, relieving ring strain and forming an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated during workup to yield the final diol product.

Diagram of the Reaction Pathway

Synthesis_Pathway Glycidol Glycidol Alkoxide_Intermediate Alkoxide Intermediate Glycidol->Alkoxide_Intermediate Acetamide Acetamide Acetamide_Anion Acetamide Anion (Nucleophile) Acetamide->Acetamide_Anion + Base Base Base (e.g., NaOH) Acetamide_Anion->Alkoxide_Intermediate Nucleophilic Attack (SN2) Product N-(2,3-dihydroxypropyl)acetamide Alkoxide_Intermediate->Product + Proton Source Proton_Source Proton Source (e.g., H₂O in workup)

Caption: Reaction pathway for the synthesis of N-(2,3-dihydroxypropyl)acetamide.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N-(2,3-dihydroxypropyl)acetamide from glycidol.

Materials and Reagents
Reagent/MaterialGradeSupplier
Glycidol (racemic or enantiopure)≥96%Commercially available
Acetamide≥99%Commercially available
Sodium hydroxide (NaOH)ACS reagent gradeCommercially available
Distilled water
EthanolReagent gradeCommercially available
Anhydrous magnesium sulfate (MgSO₄)Commercially available
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetamide (1.0 equivalent) in distilled water.

  • Addition of Base: To the stirred solution, add sodium hydroxide (catalytic amount, e.g., 0.1 equivalents) and stir until it is completely dissolved.

  • Addition of Glycidol: Slowly add glycidol (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for a specified time (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a suitable acid (e.g., dilute HCl) to a pH of approximately 7.

  • Solvent Removal: Remove the water under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization

The structure and purity of the synthesized N-(2,3-dihydroxypropyl)acetamide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.[2][3]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline product.

Quantitative Data Summary

The following table provides an example of the quantitative parameters for the synthesis. Note that optimal conditions may vary and should be determined empirically.

ParameterValue
Reactants
Glycidol1.0 eq
Acetamide1.0 - 1.2 eq
Sodium Hydroxide0.1 eq
Reaction Conditions
SolventWater or Ethanol
TemperatureReflux
Reaction Time4 - 8 hours
Expected Yield 70 - 85% (post-purification)

Safety Precautions

Glycidol is a hazardous substance and must be handled with appropriate safety measures.

  • Toxicity: Glycidol is toxic if inhaled, harmful in contact with skin, and harmful if swallowed. It is also suspected of causing genetic defects and may cause cancer.[4]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Storage: Store glycidol in a cool, dry, and well-ventilated area, away from sources of ignition.[4]

  • Disposal: Dispose of glycidol and any contaminated materials as hazardous waste in accordance with local regulations.

Potential Side Reactions and Mitigation

The primary side reaction of concern is the polymerization of glycidol, which can be initiated by both acids and bases. To minimize this:

  • Control of Stoichiometry: Use a slight excess of the nucleophile (acetamide) to ensure the glycidol is consumed in the desired reaction.

  • Controlled Addition: Add the glycidol slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can promote polymerization. Maintain a controlled reflux.

Another potential side reaction is the hydrolysis of the epoxide ring of glycidol to form glycerol, particularly in aqueous basic conditions. This can be minimized by controlling the reaction time and temperature.

Conclusion

The synthesis of N-(2,3-dihydroxypropyl)acetamide from glycidol is a robust and efficient method for producing a valuable chiral intermediate. By understanding the underlying SN2 reaction mechanism and carefully controlling the reaction conditions, high yields of the desired product can be achieved. Adherence to strict safety protocols when handling glycidol is paramount. The versatility of the product as both a chiral building block and a hydrophilic scaffold ensures its continued importance in the fields of medicinal chemistry and drug development.

References

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Retrieved from [Link]

  • Facile one-pot synthesis of glycidol from glycerol and dimethyl carbonate catalyzed by tetraethylammonium amino. (n.d.). Retrieved from [Link]

  • Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Method for producing glycidol by successive catalytic reactions. (n.d.). Google Patents.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024, January 3).
  • Synthesis and complete assignment of the 1H and 13C NMR signals of new acetamido and aminoflavonoid derivatives. (2010, September 15). PubMed. Retrieved from [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015, December 31). International Journal of Pharmaceutical Sciences Review and Research.
  • Design and Synthesis of N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). (2023, April 11). MDPI.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Bio-Glycidol Conversion to Solketal over Acid Heterogeneous Catalysts: Synthesis and Theoretical Approach. (2018, September 11). MDPI.
  • Synthesis of glycidol and glycerol carbonate from glycerol and dimethyl carbonate using deep-eutectic solvent as a catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. (n.d.). ResearchGate. Retrieved from [Link]

  • N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide. (2013, May 1). PMC.
  • A New, Efficient Method for the Synthesis of Bisindolylmaleimides. (n.d.). Retrieved from [Link]

  • Integrated and Metal Free Synthesis of Dimethyl Carbonate and Glycidol from Glycerol Derived 1,3-Dichloro-2-propanol via CO2 Cap. (2021, September 24). MDPI.

Sources

The Versatile Role of N-(2,3-dihydroxypropyl)acetamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,3-dihydroxypropyl)acetamide, a structurally simple yet functionally rich molecule, has emerged as a significant building block in modern medicinal chemistry. Its inherent properties, including hydrophilicity, chirality, and biocompatibility, make it a versatile scaffold for the development of a wide range of therapeutic agents and drug delivery systems. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse applications of N-(2,3-dihydroxypropyl)acetamide, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the quest for novel therapeutics with enhanced efficacy and safety profiles, the design and selection of appropriate molecular scaffolds are of paramount importance. N-(2,3-dihydroxypropyl)acetamide, a derivative of glycerol, presents a compelling case for its utility in medicinal chemistry. The molecule incorporates two key functional motifs: a hydrophilic 2,3-dihydroxypropyl group and an acetamide moiety. This unique combination confers a desirable balance of properties, enabling its use in a variety of applications, from improving the pharmacokinetic profiles of small molecules to serving as a fundamental component in complex drug delivery systems.

The 2,3-dihydroxypropyl group, with its two hydroxyl (-OH) groups, is capable of forming multiple hydrogen bonds with water molecules, which can significantly enhance the aqueous solubility of a parent molecule.[1] This is a critical attribute in drug design, as poor solubility often leads to low bioavailability and challenges in formulation. Furthermore, the presence of a chiral center in the 2,3-dihydroxypropyl moiety allows for the synthesis of enantiomerically pure pharmaceuticals, where specific stereochemistry is often essential for biological activity.[1] The acetamide group, a common feature in many enzyme inhibitors, provides a site for further chemical modification and can participate in crucial interactions with biological targets.[1]

This guide will delve into the technical aspects of N-(2,3-dihydroxypropyl)acetamide, providing a comprehensive overview of its synthesis, characterization, and its expanding role in shaping the future of medicine.

Synthesis and Characterization

The synthesis of N-(2,3-dihydroxypropyl)acetamide can be achieved through various synthetic routes. A straightforward and efficient method involves the N-acetylation of 3-amino-1,2-propanediol.

Synthetic Protocol: N-Acetylation of 3-Amino-1,2-propanediol

A catalyst-free N-acetylation reaction using an innocuous enol ester like isopropenyl acetate (iPAc) provides a high-yielding and clean method for the synthesis of N-(2,3-dihydroxypropyl)acetamide.[2][3]

Reaction Scheme:

Synthesis of N-(2,3-dihydroxypropyl)acetamide reactant1 3-Amino-1,2-propanediol reaction 80-90°C (Batch) reactant1->reaction + reactant2 Isopropenyl Acetate reactant2->reaction product N-(2,3-dihydroxypropyl)acetamide byproduct Acetone reaction->product reaction->byproduct

Figure 1: Synthesis of N-(2,3-dihydroxypropyl)acetamide via N-acetylation.

Experimental Protocol:

  • In a round-bottomed flask equipped with a condenser and magnetic stirrer, dissolve 3-amino-1,2-propanediol (1.0 eq) in a suitable solvent such as 1,4-dioxane or DMSO.

  • Add isopropenyl acetate (1.1-4.4 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 1-62 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., GC-FID).[3]

  • Upon completion, the solvent and excess reagent can be removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography or recrystallization to obtain pure N-(2,3-dihydroxypropyl)acetamide.

This method offers the advantage of proceeding under neutral conditions and without the need for a catalyst, simplifying the workup procedure.[2][3]

Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₅H₁₁NO₃Based on its chemical structure.
Molecular Weight 133.15 g/mol Calculated from the molecular formula.
Appearance Colorless to white solidTypical for small, polar organic molecules.
Solubility High in water and polar organic solventsDue to the presence of two hydroxyl groups and an amide group capable of hydrogen bonding.
logP (Octanol/Water Partition Coefficient) Low (predicted to be negative)The high density of polar functional groups suggests a preference for the aqueous phase. For instance, the more complex iohexol, which contains this moiety, has a calculated XLogP3 of -2.3.[4]
Chirality Exists as (R) and (S) enantiomersDue to the stereocenter at the C2 position of the propyl chain.
Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for N-(2,3-dihydroxypropyl)acetamide is not widely published. However, based on its structure, the following characteristic signals can be predicted:

  • ¹H NMR: Signals corresponding to the acetyl methyl protons, the methylene and methine protons of the dihydroxypropyl chain, and the hydroxyl and amide protons. The protons on the chiral center and adjacent methylene would likely exhibit complex splitting patterns.

  • ¹³C NMR: Resonances for the carbonyl carbon of the acetamide group, the methyl carbon, and the three distinct carbons of the dihydroxypropyl chain.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (~1640 cm⁻¹), and C-N stretch.

  • Mass Spectrometry: The molecular ion peak (M+) at m/z 134.0739 (for [M+H]⁺) would be expected in high-resolution mass spectrometry.

Role in Medicinal Chemistry: A Versatile Building Block

The unique combination of hydrophilicity, chirality, and chemical handles makes N-(2,3-dihydroxypropyl)acetamide a valuable asset in the medicinal chemist's toolbox.

Hydrophilic Scaffold and Chiral Building Block

The primary role of the N-(2,3-dihydroxypropyl)acetamide moiety is to impart hydrophilicity to a larger molecule. This is a critical strategy to improve the aqueous solubility and, consequently, the bioavailability and pharmacokinetic properties of a drug candidate.[1]

Case Study: Iohexol

Iohexol is a non-ionic, iodinated X-ray contrast agent widely used in medical imaging. Its structure incorporates three N-(2,3-dihydroxypropyl)acetamide side chains attached to a tri-iodinated benzene ring. These hydrophilic side chains are crucial for its high water solubility and low osmolality, which contribute to its excellent safety profile compared to ionic contrast agents.[1]

Case Study: Pimasertib

Pimasertib is an investigational MEK1/2 inhibitor for oncology applications. The structure of Pimasertib contains an (S)-N-(2,3-dihydroxypropyl)acetamide side chain. The specific stereochemistry of this moiety is critical for its biological activity, highlighting the importance of the chiral nature of the N-(2,3-dihydroxypropyl)acetamide building block in designing highly specific enzyme inhibitors.[1]

Applications cluster_0 Core Moiety cluster_1 Key Properties cluster_2 Medicinal Chemistry Applications A N-(2,3-dihydroxypropyl)acetamide B Hydrophilicity A->B C Chirality A->C D Biocompatibility A->D G Linker in Drug Conjugates A->G I Component of Drug Delivery Systems A->I E Hydrophilic Scaffold (e.g., Iohexol) B->E F Chiral Building Block (e.g., Pimasertib) C->F H Biomaterial Surface Modification D->H

Figure 2: The multifaceted role of N-(2,3-dihydroxypropyl)acetamide.

Potential as a Linker in Drug Conjugates

The N-(2,3-dihydroxypropyl)acetamide moiety possesses the necessary characteristics for a linker in drug conjugates, such as antibody-drug conjugates (ADCs). Its hydrophilicity can help to mitigate the aggregation often caused by hydrophobic payloads, and its chemical handles (hydroxyl and amide groups) can be used for attachment to both the targeting moiety and the drug. While direct examples of its use as a standalone linker are not prevalent in the literature, its structural components are found in more complex linkers, and its properties make it an attractive candidate for future linker design.

Role in Biocompatible Materials and Drug Delivery

The inherent biocompatibility of the 2,3-dihydroxypropyl group, derived from the endogenous molecule glycerol, makes N-(2,3-dihydroxypropyl)acetamide and its polymeric derivatives promising candidates for the development of biocompatible materials. Polymers incorporating this moiety, such as poly(N-(2,3-dihydroxypropyl)acrylamide), are expected to exhibit low toxicity and good biocompatibility.[5][6]

This makes them suitable for a range of biomedical applications, including:

  • Hydrogels for Drug Delivery and Tissue Engineering: The hydrophilic nature of the N-(2,3-dihydroxypropyl)acetamide moiety can contribute to the high water content and soft, tissue-like properties of hydrogels. These hydrogels can be designed to encapsulate and provide sustained release of therapeutic agents.

  • Surface Modification of Biomaterials: Coating medical devices and implants with polymers derived from N-(2,3-dihydroxypropyl)acetamide could improve their biocompatibility and reduce the foreign body response.[5] The hydrophilic surface would resist protein adsorption and cell adhesion, which are often the initial steps in implant rejection.

  • Nanoparticles for Targeted Drug Delivery: The amphiphilic character of N-(2,3-dihydroxypropyl)acetamide could be exploited in the design of nanoparticles for drug delivery.[1] These nanoparticles could encapsulate hydrophobic drugs in their core while presenting a hydrophilic shell to the aqueous environment, improving their stability and circulation time in the body.

Safety and Biocompatibility

While specific toxicological data for N-(2,3-dihydroxypropyl)acetamide is limited, the biocompatibility of its constituent parts provides a favorable outlook. Glycerol is a well-known biocompatible and biodegradable molecule. Acrylamide-based polymers, when properly synthesized and purified to remove residual monomer, have shown good biocompatibility in various biomedical applications.[5] Studies on poly(N-isopropylacrylamide) (PNIPAM) hydrogels, which are structurally related, have demonstrated their potential for safe use in drug delivery and tissue engineering.[7][8] Further toxicological and biocompatibility studies on N-(2,3-dihydroxypropyl)acetamide and its derivatives are warranted to fully establish their safety profile for clinical applications.

Future Perspectives and Conclusion

N-(2,3-dihydroxypropyl)acetamide stands as a testament to the power of simple, multifunctional molecules in advancing medicinal chemistry. Its unique combination of hydrophilicity, chirality, and biocompatibility has already been successfully leveraged in the development of important medical products. The future for this versatile building block appears bright, with significant potential for its application in several emerging areas:

  • Advanced Drug Delivery Systems: The development of novel hydrogels, nanoparticles, and other nanomedicines based on N-(2,3-dihydroxypropyl)acetamide for targeted and controlled drug release.

  • Next-Generation Bioconjugates: The design of innovative linkers for ADCs and other bioconjugates that take advantage of the favorable properties of the N-(2,3-dihydroxypropyl)acetamide scaffold.

  • Tissue Engineering and Regenerative Medicine: The creation of new biomaterials and scaffolds that promote cell growth and tissue regeneration.

References

  • Concatenated Batch and Continuous Flow Procedures for the Upgrading of Glycerol-Derived Aminodiols via N-Acetylation and Acetalization Reactions. (2020). ResearchGate. [Link]

  • Concatenated Batch and Continuous Flow Procedures for the Upgrading of Glycerol-Derived Aminodiols via N-Acetylation and Acetalization Reactions. (2020). MDPI. [Link]

  • Examples of N-acetylation, transesterification and acetalization reactions mediated by iPAc (R, R', R” = alkyl, aryl. (n.d.). ResearchGate. [Link]

  • 5-(N-(2,3-Dihydroxypropyl)acetamido)-N,N'-bis(2-hydroxyethyl)-2,4,6-triiodoisophthalamide. (n.d.). PubChem. [Link]

  • Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. (2025). PubMed. [Link]

  • 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. (n.d.). PubChem. [Link]

  • Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices. (2023). PubMed. [Link]

  • Improving the Biocompatibility of Thermo-Sensitive Poly(N-Isopropyl Acrylamide) Nanoparticles for Drug Delivery. (2009). National Institute of Standards and Technology. [Link]

  • Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels. (n.d.). PMC. [Link]

  • Process for preparation of 5-[acetyl (2,3-dihydroxypropyl) amino]-N,N. (n.d.).
  • Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM). (n.d.). SciSpace. [Link]

Sources

Methodological & Application

Application Note: HPLC Analysis of N-(2,3-dihydroxypropyl)acetamide Purity Using HILIC-CAD

Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Analyte

N-(2,3-dihydroxypropyl)acetamide (CAS: 16527-24-5) is a highly polar, aliphatic molecule featuring a 2,3-dihydroxypropyl moiety and an acetamide group. It serves as a crucial chiral building block and hydrophilic scaffold in pharmaceutical synthesis. Notably, its stereoisomers are utilized as side chains in active pharmaceutical ingredients (APIs) such as pimasertib (an investigational MEK1/2 inhibitor), and similar hydrophilic scaffolds are foundational to non-ionic contrast agents like iohexol, where they dramatically enhance water solubility and biocompatibility[1].

The Analytical Bottleneck & Strategic Rationale

As a Senior Application Scientist, developing a purity assay for this compound requires navigating two fundamental physicochemical hurdles: extreme polarity and the absence of a chromophore.

The Retention Challenge (Why RP-HPLC Fails): The molecule's high polarity (driven by two hydroxyl groups and an amide) prevents adequate retention on standard hydrophobic C18 columns. In traditional Reversed-Phase Liquid Chromatography (RP-LC), this compound exhibits a negative partition coefficient (logP) and elutes in the void volume, making impurity resolution impossible.

To resolve this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. As detailed in, HILIC utilizes a polar stationary phase (such as a Diol-bonded silica) and a highly organic, water-miscible mobile phase[2]. Retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase surface[3].

The Detection Dilemma (Why UV Fails): N-(2,3-dihydroxypropyl)acetamide lacks a conjugated π-system. Its only absorbing feature is the acetamide carbonyl, which absorbs weakly at ~200–210 nm. Relying on low-UV detection during a gradient elution causes severe baseline drift and poor sensitivity. Therefore, we couple HILIC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . These mass-dependent detectors are ideal for non-volatile analytes lacking UV chromophores (a principle similarly applied to related compounds like 3-tert-butylamino-1,2-propanediol), providing uniform response factors regardless of the molecule's optical properties[4].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system , embedding System Suitability Testing (SST) directly into the workflow to verify chromatographic integrity before sample analysis.

Reagents & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Milli-Q water, pH adjusted to 3.2 with Formic Acid.

    • Causality: As noted by , a volatile buffer (10–20 mM) is critical in HILIC to maintain the stationary phase hydration layer, control ionization, and ensure compatibility with aerosol-based detectors like CAD[5].

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile (ACN).

Sample Preparation (The Diluent Effect)
  • Standard/Sample Diluent: 75% ACN / 25% Water.

  • Procedure: Accurately weigh 10.0 mg of N-(2,3-dihydroxypropyl)acetamide. Dissolve in 2.5 mL of Milli-Q water, then dilute to 10.0 mL with ACN to yield a 1.0 mg/mL solution.

  • Causality: Injecting samples dissolved in 100% water into a HILIC system disrupts the localized hydration layer on the column head, leading to severe peak fronting or splitting. The sample must be diluted in a high-organic solvent matching the initial gradient conditions[5].

Chromatographic Conditions
  • Column: Diol-bonded silica (150 mm × 4.6 mm, 3 µm). Diol phases provide excellent hydrogen bonding capabilities without the complex ion-exchange secondary interactions seen on bare silica[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detector Settings (CAD): Evaporation temperature: 35 °C, Filter: 3.6 s, Data collection rate: 10 Hz.

Built-In System Suitability Testing (SST)

Before analyzing unknown batches, the system must pass the following self-validation gates:

  • Blank Verification: Inject diluent (75% ACN). Criteria: No interfering peaks at the analyte retention time.

  • Sensitivity Check (LOQ): Inject a 0.05% standard (0.5 µg/mL). Criteria: Signal-to-Noise (S/N) ratio ≥ 10.

  • Precision Check: Six replicate injections of the 1.0 mg/mL standard. Criteria: Peak area Relative Standard Deviation (RSD) ≤ 2.0%.

Quantitative Data Summaries

Table 1: HILIC Gradient Program

Note: In HILIC, water is the strong solvent. The gradient must run from high organic to low organic[5].

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Elution Phase
0.0595Initial Conditions
2.0595Isocratic Hold (Analyte Partitioning)
12.04060Linear Gradient (Elution of polar impurities)
15.04060Isocratic Wash
15.1595Re-equilibration Start
25.0595End of Run
Table 2: Expected Validation Metrics
Validation ParameterTarget MetricAcceptance Criteria
Retention Time (RT) ~8.4 minRSD ≤ 1.0%
Tailing Factor (Tf) 1.150.8 ≤ Tf ≤ 1.5
Theoretical Plates (N) > 15,000N > 10,000
Linearity (R²) 0.9992R² ≥ 0.998 (Using Log-Log fit)

Mechanistic Insights & Troubleshooting

  • Loss of Retention Over Time: If retention times drift earlier across sequential injections, the column is not fully re-equilibrated. HILIC requires significantly longer re-equilibration times (typically 10–20 column volumes) than RP-HPLC to rebuild the delicate water-rich layer on the silica surface. Ensure the 10-minute re-equilibration step (Table 1) is strictly followed.

  • Non-Linear Calibration Curves: CAD and ELSD inherently produce non-linear (often sigmoidal or quadratic) responses over wide concentration ranges due to the physics of droplet evaporation and light scattering/charge transfer[4]. It is mathematically mandatory to use a log-log calibration curve or apply a power-function transformation ( y=axb ) for accurate purity quantification.

  • Elevated Baseline Noise: High background noise in CAD/ELSD is exclusively caused by non-volatile impurities in the mobile phase. Ensure the use of LC-MS grade ammonium formate and ultra-pure water. Never use phosphate or sulfate buffers, as these will permanently foul the detector's electrometer.

Visualizations

HILIC_Mechanism Analyte N-(2,3-dihydroxypropyl)acetamide (Highly Polar Analyte) WaterLayer Immobilized Water Layer (Hydrogen Bonding Zone) Analyte->WaterLayer Partitioning MobilePhase Mobile Phase (>90% Acetonitrile) MobilePhase->Analyte Solvation StationaryPhase Diol/Amide Stationary Phase (Silica Support) WaterLayer->StationaryPhase Adsorption

Fig 1. HILIC partitioning mechanism for polar acetamide derivatives.

Workflow Start 1. Sample Prep (75% ACN) Injection 2. Injection (Diol, 35°C) Start->Injection Separation 3. HILIC Gradient (95% -> 60% ACN) Injection->Separation Detection 4. CAD / ELSD (Mass Signal) Separation->Detection Analysis 5. Integration (Log-Log Curve) Detection->Analysis

Fig 2. Step-by-step HPLC-CAD workflow for purity analysis.

References

  • Benchchem. N-(2,3-dihydroxypropyl)acetamide | 16527-24-5. Benchchem Database.

  • Buszewski, B., et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Library of Medicine (NIH).

  • Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography. Technical Documents.

  • Guillarme, D. What You Need to Know About HILIC. LCGC International.

  • ResearchGate. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection.

Sources

Application Note: Structural Elucidation of N-(2,3-dihydroxypropyl)acetamide via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecule / Active Pharmaceutical Ingredient (API) Intermediates Technique: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Context & Rationale

N-(2,3-dihydroxypropyl)acetamide is a highly versatile hydrophilic scaffold and chiral building block[1]. It is prominently featured in the synthesis of active pharmaceutical ingredients (APIs), such as the MEK1/2 inhibitor pimasertib, where its specific stereochemistry is crucial for biological activity[1]. Furthermore, the 2,3-dihydroxypropyl moiety dramatically increases aqueous solubility by forming extensive hydrogen bonds with water molecules, a property heavily leveraged in the design of non-ionic contrast agents like iohexol[1].

Verifying the structural integrity of this molecule—specifically confirming the presence of the primary and secondary hydroxyl groups and the intact acetamide linkage—requires high-resolution NMR spectroscopy.

Methodological Causality: Why DMSO-d₆?

While the molecule is highly water-soluble, D₂O is strictly avoided for primary structural assignment. In D₂O, the labile protons (the amide -NH and the two hydroxyl -OH groups) undergo rapid chemical exchange with deuterium, rendering them invisible in the ¹H NMR spectrum[2].

The Solution: Anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆) is utilized. The strong hydrogen-bond accepting nature of DMSO significantly slows down the proton exchange rate. This causality allows the distinct observation of the -OH protons (as a doublet and a triplet) and the -NH proton (as a broad triplet), enabling complete structural verification[2].

Experimental Protocols

The following step-by-step methodology ensures high signal-to-noise ratio (SNR) and reproducible spectral baselines.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of N-(2,3-dihydroxypropyl)acetamide for ¹H NMR (or 40–50 mg for ¹³C NMR) into a clean, static-free glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the mixture for 30 seconds to ensure complete dissolution. The hydrophilic nature of the dihydroxypropyl group ensures rapid solvation[1].

  • Transfer: Transfer the homogeneous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Ensure the liquid height is exactly 4.0–4.5 cm to prevent magnetic susceptibility artifacts during shimming.

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Locking: Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Tuning: Tune and match the probe for both ¹H and ¹³C frequencies to maximize RF power transfer.

  • Shimming: Perform automated gradient shimming (Z1-Z5) until the lock level is maximized and stable, ensuring sharp lineshapes.

Step 3: Acquisition Parameters
  • ¹H NMR:

    • Pulse sequence: Standard single pulse (zg30).

    • Spectral width: 15 ppm.

    • Number of scans (ns): 16.

    • Relaxation delay (d1): 1.0 s.

  • ¹³C NMR:

    • Pulse sequence: Power-gated broadband decoupling (zgpg30) to collapse ¹³C-¹H J-couplings into sharp singlets[2].

    • Spectral width: 250 ppm.

    • Number of scans (ns): 1024.

    • Relaxation delay (d1): 2.0 s. (Causality: The acetamide carbonyl carbon lacks directly attached protons and relies on slower relaxation mechanisms. A d1 < 2.0s will artificially attenuate this critical signal[2].)

Protocol Self-Validation Criteria

To ensure the trustworthiness of the generated data, the following self-validating checks must be passed before approving the batch:

  • ¹H NMR Mass Balance: The total integration of the ¹H NMR spectrum must yield exactly 11 protons . The integration ratio of the acetamide methyl group (3H) to the amide proton (1H) must be exactly 3:1.

  • Hydroxyl Integrity: The spectrum must display two distinct -OH signals (a doublet for the secondary alcohol, a triplet for the primary alcohol). The absence or broadening of these peaks indicates moisture contamination in the DMSO-d₆.

  • ¹³C NMR Carbon Count: The spectrum must display exactly 5 distinct carbon resonances . Any additional peaks in the 60–75 ppm region indicate unwanted esterification or degradation of the dihydroxypropyl chain[1].

Data Presentation & Spectral Assignment

The chemical shifts are referenced to the residual DMSO-d₅ pentet at 2.50 ppm (¹H) and the DMSO-d₆ heptet at 39.52 ppm (¹³C)[3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationCoupling (J)AssignmentStructural Rationale
7.80 br t1H~5.5 Hz-NH- (Amide)Highly deshielded by the adjacent carbonyl; broadened by ¹⁴N quadrupolar relaxation.
4.75 d1H5.0 Hz-OH (C2)Secondary alcohol; couples to the adjacent C2 methine proton[2].
4.50 t1H5.5 Hz-OH (C3)Primary alcohol; couples to the two adjacent C3 methylene protons.
3.45 m1H--CH- (C2)Deshielded by the directly attached electronegative oxygen.
3.25 - 3.35 m2H--CH₂- (C3)Standard shift for primary aliphatic alcohols.
3.00 - 3.15 m2H--CH₂- (C1)Shifted downfield by the adjacent amide nitrogen.
1.80 s3H--CH₃Shielded aliphatic methyl group of the acetamide moiety.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (ppm)Carbon TypeAssignmentStructural Rationale
169.5 C=O (Quat.)Acetamide CarbonylHighly deshielded by both oxygen and nitrogen atoms.
70.5 CHC2 (Hydroxyl-linked)Deshielded by the adjacent electronegative oxygen[3].
63.8 CH₂C3 (Hydroxyl-linked)Characteristic shift for a primary alcohol carbon.
42.1 CH₂C1 (Nitrogen-linked)Shifted downfield by the amide nitrogen.
22.5 CH₃Acetamide MethylShielded aliphatic carbon.

Workflow Visualization

NMR_Workflow Start N-(2,3-dihydroxypropyl)acetamide Sample Prep Sample Preparation Dissolve in Anhydrous DMSO-d6 Start->Prep Tune Instrument Setup Lock, Tune, Match & Shim Prep->Tune Acq1H 1H NMR Acquisition Observe NH & OH Protons Tune->Acq1H ns=16, d1=1.0s Acq13C 13C NMR Acquisition Broadband Decoupled (CPD) Tune->Acq13C ns=1024, d1=2.0s Process Data Processing FT, Phase/Baseline Correction Acq1H->Process Acq13C->Process Assign Structural Verification Integration & Peak Assignment Process->Assign

Experimental workflow for the NMR structural elucidation of N-(2,3-dihydroxypropyl)acetamide.

References

  • High-Resolution NMR Techniques in Organic Chemistry, Third Edition. Claridge, T.D.W. Elsevier Science. URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Fulmer, G. R., et al. Organometallics. ACS Publications. URL:[Link]

Sources

Application Notes and Protocols: N-(2,3-dihydroxypropyl)acetamide in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-(2,3-dihydroxypropyl)acetamide and its analogs in the formulation of advanced drug delivery systems. This document offers a detailed exploration of the molecule's properties, its application in forming nanoparticles and hydrogels, and step-by-step protocols for synthesis, drug loading, and in vitro characterization.

Foundational Principles: The Rationale for N-(2,3-dihydroxypropyl)acetamide in Drug Delivery

N-(2,3-dihydroxypropyl)acetamide is a highly functionalized molecule whose structure is inherently suited for applications in drug delivery. Its utility stems from a combination of desirable physicochemical properties:

  • Inherent Hydrophilicity: The defining feature of N-(2,3-dihydroxypropyl)acetamide is the presence of the 2,3-dihydroxypropyl group. These two hydroxyl (-OH) groups are capable of forming multiple hydrogen bonds with water molecules, imparting significant hydrophilicity to any system in which it is incorporated.[1] This property is paramount for enhancing the aqueous solubility of poorly soluble drugs and improving the overall biocompatibility of the drug delivery system.

  • Biocompatibility: The dihydroxypropyl moiety is derived from glycerol, a ubiquitous and biocompatible molecule in biological systems. Polymers and materials derived from such structures are often non-toxic and exhibit low immunogenicity, making them suitable for in vivo applications.[1]

  • Reactive Handles for Polymerization and Conjugation: The core structure of N-(2,3-dihydroxypropyl)acetamide and its derivatives can be chemically modified to introduce polymerizable groups (e.g., methacrylate) or functional groups for conjugation to drugs, targeting ligands, or other polymers. This chemical versatility allows for the creation of a wide array of customized drug delivery platforms.

Due to the limited availability of direct polymerization protocols for N-(2,3-dihydroxypropyl)acetamide in the current literature, this guide will leverage protocols for a closely related and well-studied analog: 2,3-dihydroxypropyl methacrylate (DHPMA) . The methacrylate group of DHPMA provides a readily polymerizable vinyl moiety suitable for free-radical polymerization, a common and versatile method for synthesizing polymers for biomedical applications. The fundamental principles of hydrophilicity and biocompatibility conferred by the 2,3-dihydroxypropyl group remain consistent between the acetamide and methacrylate variants. The protocols provided herein for DHPMA can be adapted by experienced polymer chemists for N-(2,3-dihydroxypropyl)acrylamide, likely through the synthesis of an acrylamide derivative to enable polymerization.

Application I: Formulation of Polymeric Nanoparticles for Systemic Drug Delivery

Polymeric nanoparticles (PNPs) serve as effective carriers for protecting therapeutic agents from degradation, controlling their release, and potentially targeting them to specific tissues.[2] The hydrophilic nature of polymers derived from DHPMA makes them excellent candidates for forming the hydrophilic shell of core-shell nanoparticles or for creating a hydrated matrix that can encapsulate a variety of therapeutic molecules.

Experimental Workflow: Nanoparticle Formulation and Characterization

Caption: Workflow for polymeric nanoparticle development.

Protocol 2.1: Synthesis of Poly(2,3-dihydroxypropyl methacrylate) (PDHPMA) via Free-Radical Polymerization

This protocol describes a typical free-radical polymerization to synthesize a linear PDHPMA polymer that can be subsequently used to formulate nanoparticles.

Materials:

  • 2,3-dihydroxypropyl methacrylate (DHPMA) monomer

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous N,N-Dimethylformamide (DMF) as the solvent

  • Methanol

  • Diethyl ether

  • Nitrogen gas source

  • Schlenk flask and line

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve DHPMA (e.g., 5 g, 31.2 mmol) and AIBN (e.g., 0.051 g, 0.31 mmol, for a 100:1 monomer to initiator ratio) in anhydrous DMF (e.g., 20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a pre-heated oil bath at 60-70°C. Allow the reaction to proceed for 12-24 hours with constant stirring.

  • Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like diethyl ether or a methanol/diethyl ether mixture.

  • Washing: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove unreacted monomer and initiator.

  • Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized by techniques such as ¹H NMR for structural confirmation and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

Protocol 2.2: Formulation of PDHPMA Nanoparticles by Nanoprecipitation

Nanoprecipitation is a straightforward method for preparing polymeric nanoparticles from a pre-formed polymer.

Materials:

  • Synthesized PDHPMA polymer

  • A water-miscible organic solvent (e.g., acetone, acetonitrile, or tetrahydrofuran)

  • Deionized water or a buffer solution (e.g., Phosphate Buffered Saline, PBS)

  • Magnetic stirrer

Procedure:

  • Polymer Solution: Dissolve the PDHPMA polymer in the organic solvent at a specific concentration (e.g., 1-10 mg/mL). If a hydrophobic drug is to be encapsulated, it should be co-dissolved with the polymer at this stage.

  • Nanoprecipitation: Under moderate magnetic stirring, add the polymer solution dropwise to a larger volume of the aqueous phase (the non-solvent for the polymer). The typical volume ratio of the organic to aqueous phase is between 1:5 and 1:10.

  • Solvent Evaporation: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure the complete evaporation of the organic solvent.

  • Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any remaining free drug or polymer.

  • Storage: Store the nanoparticle suspension at 4°C.

Protocol 2.3: Characterization of Nanoparticles

Table 1: Key Characterization Parameters for Polymeric Nanoparticles

ParameterTechniquePurposeTypical Values
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average hydrodynamic diameter and size distribution of the nanoparticles. A low PDI indicates a monodisperse population.100-300 nm, PDI < 0.3
Zeta Potential Electrophoretic Light ScatteringTo measure the surface charge of the nanoparticles, which is an indicator of colloidal stability.-30 mV to +30 mV
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.Spherical morphology
Drug Loading and Encapsulation Efficiency UV-Vis Spectroscopy or HPLCTo quantify the amount of drug encapsulated within the nanoparticles.Varies depending on drug and polymer

Calculations for Drug Loading and Encapsulation Efficiency:

  • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

  • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Application II: Fabrication of Hydrogels for Localized and Controlled Drug Release

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.[3][4] Their porous structure and high water content make them ideal for encapsulating and delivering a wide range of therapeutic agents in a controlled manner.[3][4]

Logical Relationship: Hydrogel Components and Properties

G Monomer Monomer Properties Properties Monomer->Properties Hydrophilicity Crosslinker Crosslinker Crosslinker->Properties Network Integrity Initiator Initiator Initiator->Properties Polymerization Rate

Caption: Key components influencing hydrogel properties.

Protocol 3.1: Synthesis of a PDHPMA Hydrogel via Photopolymerization

Photopolymerization allows for the rapid formation of hydrogels with complex shapes under mild conditions.

Materials:

  • DHPMA monomer

  • Cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA)

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

  • Phosphate-buffered saline (PBS) or deionized water

  • UV light source (365 nm)

Procedure:

  • Monomer Solution Preparation: Prepare a precursor solution by mixing DHPMA with the desired molar ratio of the cross-linking agent (e.g., 1-5 mol% relative to the monomer) in PBS or deionized water. If a hydrophilic drug is to be encapsulated, it can be dissolved in this solution.

  • Initiator Addition: Add the photoinitiator to the monomer solution at a specific concentration (e.g., 0.5 mol% relative to the monomer) and ensure it is completely dissolved.

  • Molding: Transfer the precursor solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Photopolymerization: Expose the mold to UV radiation for a sufficient duration (e.g., 5-15 minutes) to ensure complete polymerization. The exact time will depend on the initiator concentration and light intensity.

  • Hydration and Purification: After polymerization, carefully remove the hydrogel from the mold. Submerge it in a large volume of PBS or deionized water to swell and to leach out any unreacted components. The washing solution should be exchanged several times over 48-72 hours.

Protocol 3.2: In Vitro Drug Release Study from Hydrogels

This protocol outlines a standard method for assessing the release kinetics of a drug from a hydrogel matrix.

Materials:

  • Drug-loaded hydrogel

  • Release medium (e.g., PBS at pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Setup: Place a known amount of the drug-loaded hydrogel into a container with a defined volume of the release medium.

  • Incubation: Maintain the container at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Biocompatibility and Cytotoxicity Assessment

Before any in vivo application, it is crucial to assess the biocompatibility of the developed drug delivery system.

Protocol 4.1: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of materials.[5]

Materials:

  • A relevant cell line (e.g., L929 fibroblasts for general cytotoxicity)[6]

  • Cell culture medium

  • The nanoparticle suspension or extracts from the hydrogel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of the nanoparticle suspension or hydrogel extracts. Include positive (e.g., a known cytotoxic agent) and negative (cell culture medium only) controls.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.[5]

Concluding Remarks and Future Directions

N-(2,3-dihydroxypropyl)acetamide and its polymerizable analogs represent a promising class of materials for the development of advanced drug delivery systems. Their inherent hydrophilicity and biocompatibility address key challenges in drug formulation. The protocols outlined in this guide provide a foundational framework for researchers to explore the potential of these materials in creating novel nanoparticles and hydrogels for a variety of therapeutic applications. Future research should focus on the direct polymerization of N-(2,3-dihydroxypropyl)acetamide derivatives and the in vivo evaluation of these drug delivery systems to translate their promising in vitro characteristics into tangible clinical benefits.

References

  • Benchchem. N-(2,3-dihydroxypropyl)acetamide | 16527-24-5.
  • MDPI.
  • MDPI.
  • ResearchGate. Drug Loading into and In Vitro Release from Nanosized Drug Delivery Systems. 2015.
  • PMC.
  • ACS Publications. Rapid Synthesis of Well-Defined Polyacrylamide by Aqueous Cu(0)
  • PMC. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles.
  • PMC. Synthesizing porous nanospheres with highly efficient drug loading and sustained release through a thermal-controlled continuous stirred-tank reactor cascade.
  • Academic Strive. Evaluation of Biocompatibility of Polymers and Cytotoxicity of Injection Drugs in Shelf Life by Assay MTT Method. 2020.
  • IntechOpen.
  • PubMed. Synthesis of Poly(2-Hydroxyethyl Methacrylate) (PHEMA)
  • PubMed. Synthesis of N-(2-hydroxypropyl)methacrylamide copolymers with antimicrobial activity.
  • PubMed.
  • PMC. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits.
  • PMC. Designing hydrogels for controlled drug delivery.
  • ResearchGate. Synthesis of Poly (2-Hydroxyethyl Methacrylate) (PHEMA)
  • MDPI. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. 2022.
  • TSI Journals. Poly (2-hydroxyethyl methacrylate) (PHEMA)
  • MDPI. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. 2024.
  • Crimson Publishers.
  • Tarryn Trick.
  • Monash University. pH-Responsive Polymer Nanoparticles for Drug Delivery. 2019.
  • PMC.
  • Indian Journal of Pharmaceutical Sciences.
  • A Review (Part 1). Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems.
  • Frontiers.
  • Wyatt Technology.
  • PMC.
  • PubMed. Synthesis and characterization of monodispersed P(St-co-DMAEMA) nanoparticles as pH-sensitive drug delivery system. 2014.
  • ResearchGate. Water based PHEMA hydrogels for controlled drug delivery.

Sources

Advanced Chemoselective Synthesis of Iohexol: N-Alkylation Strategies for N-(2,3-dihydroxypropyl)acetamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The primary production of Iohexol (Omnipaque™)—a gold-standard non-ionic iodinated radiocontrast agent—culminates in a highly sensitive late-stage functionalization[1]. The critical step involves the N-alkylation of the 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide intermediate (hereafter referred to as 5-Acetamide ) to construct the final N-(2,3-dihydroxypropyl)acetamide moiety on the aromatic core[2]. This Application Note details the mechanistic causality, validated experimental protocols, and quality control frameworks required to drive this reaction with high chemoselectivity, specifically addressing the stringent regulatory limits on O-alkylated impurities.

Mechanistic Rationale: The N- vs. O-Alkylation Competition

The central challenge in synthesizing the N-(2,3-dihydroxypropyl)acetamide derivative lies in the density of nucleophilic sites on the 5-Acetamide precursor. The molecule contains four unprotected aliphatic hydroxyl groups alongside the target secondary amide.

To achieve N-alkylation using 3-chloro-1,2-propanediol, a strong base (e.g., NaOH or NaOMe) must be introduced to deprotonate the amide nitrogen[3]. However, this basic environment inevitably activates the hydroxyl groups, turning them into competitive oxygen nucleophiles. If alkylation occurs at these oxygen centers, O-alkylated byproducts are formed. The European Pharmacopoeia strictly mandates that O-alkylated impurities in the final Iohexol Active Pharmaceutical Ingredient (API) must not exceed 0.6% (HPLC by area) [3].

To control this causality and favor the N-alkylation kinetic pathway, two primary strategies are employed in modern process chemistry:

  • Thermodynamic Solvent Control: Utilizing specialized solvents like 2-(2-methoxyethoxy)ethanol allows for rapid dissolution of the intermediate at lower temperatures (25–35 °C), kinetically favoring the more nucleophilic amide nitrogen[4].

  • Transient Diol Protection: Employing borate complexes (via boric acid or borax) to temporarily shield the 1,2-diol groups, rendering them sterically and electronically inaccessible to the alkylating agent[5][6].

IohexolWorkflow N1 5-Acetamide Intermediate N2 Base Addition (NaOH/NaOMe) Amide Deprotonation N1->N2 N3 Borate Protection (Shields Diols from O-Alkylation) N2->N3 Highly Selective Route N4 Alkylating Agent (3-chloro-1,2-propanediol) N2->N4 Standard Route N3->N4 N5 Crude Iohexol N4->N5 N6 Purification (Ion Exchange/Cryst.) Target: O-alkylated < 0.6% N5->N6 N7 High-Purity Iohexol API N6->N7

Logical workflow for Iohexol N-alkylation highlighting standard and borate-protected routes.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that the reaction trajectory remains within regulatory specifications.

Protocol A: Solvent-Optimized N-Alkylation

This protocol leverages 2-(2-methoxyethoxy)ethanol to minimize the time the substrate spends in contact with strong bases at elevated temperatures, thereby suppressing impurity formation[4].

Reagents:

  • 5-Acetamide intermediate: 100 g

  • 2-(2-methoxyethoxy)ethanol: 200 mL

  • Aqueous NaOH (65% w/v): 15 mL

  • 3-chloro-1,2-propanediol: 22 g

  • HCl (1M) for quenching

Step-by-Step Methodology:

  • Suspension: Charge a clean, dry jacketed reactor with 200 mL of 2-(2-methoxyethoxy)ethanol. Add 100 g of the 5-Acetamide intermediate under continuous agitation (250 rpm)[4].

  • Deprotonation: Slowly dose 15 mL of 65% w/v aqueous NaOH. Elevate the reactor jacket temperature to 50–55 °C. Stir for 1 to 2 hours until complete dissolution is achieved, indicating successful deprotonation of the amide[4].

  • Thermal Equilibration: Critical Step. Cool the reaction mass strictly to 29–31 °C[4]. QC Checkpoint: Do not proceed until internal temperature stabilizes, as higher temperatures exponentially increase O-alkylation rates.

  • Alkylation: Add 22 g of 3-chloro-1,2-propanediol dropwise over 30 minutes to manage any mild exotherm.

  • Maturation: Maintain stirring at 29–31 °C for 18 to 24 hours[4]. QC Checkpoint: Pull an aliquot for HPLC analysis. Proceed only when 5-Acetamide conversion is >98%.

  • Quenching & Isolation: Adjust the pH of the reaction mixture to 5.0–7.0 using 1M HCl[4]. Remove the solvent via vacuum distillation and precipitate the crude Iohexol using a non-solvent (e.g., isopropanol)[1].

Protocol B: Borate-Directed Chemoselective Alkylation

This advanced protocol utilizes a transient borate protecting group to perform a one-pot protection, alkylation, and deprotection sequence, drastically reducing O-alkylation[5][6].

Step-by-Step Methodology:

  • Complexation: Suspend 100 g of 5-Acetamide and 35 g of sodium tetraborate (Borax) in 250 mL of a water/methanol (1:1) mixture.

  • Activation: Add 10 M NaOH until the pH reaches 11.5. Stir at 40 °C for 1 hour. The borate ions selectively form cyclic esters with the 1,2-diol side chains, shielding them from nucleophilic attack[5].

  • Alkylation: Introduce 25 g of 3-chloro-1,2-propanediol. Stir at 45 °C for 16 hours. Because the diols are masked, the alkylating agent reacts exclusively at the exposed amide nitrogen[6].

  • One-Pot Deprotonation/Quench: Cool to 20 °C and acidify the mixture to pH 4.0 using concentrated HCl. The acidic shift rapidly hydrolyzes the borate esters, unmasking the diols and yielding crude Iohexol in a single step[5].

Quantitative Data & Quality Control

The table below summarizes the expected quantitative outcomes and critical quality attributes (CQAs) when comparing the two protocols.

Process Parameter / MetricProtocol A: Solvent-OptimizedProtocol B: Borate-Protected
Primary Solvent System 2-(2-methoxyethoxy)ethanolWater / Methanol (1:1)
Reaction Temperature 29 – 31 °C40 – 45 °C
Reaction Time 18 – 24 hours16 – 18 hours
O-Alkylated Impurity (HPLC) 0.45% – 0.55%< 0.20%
Overall API Yield (Post-Cryst.) 78% – 82%85% – 88%
Downstream Processing Requires rigorous ion-exchangeSimplified crystallization

Troubleshooting & Process Optimization

  • Symptom: O-Alkylated impurities exceed 0.6% limit.

    • Causality: Localized thermal spikes during the addition of 3-chloro-1,2-propanediol increase the kinetic energy of the alkoxide intermediates, allowing them to overcome the activation energy barrier for O-alkylation.

    • Correction: Decrease the dosing rate of the alkylating agent and increase impeller agitation to ensure rapid heat dissipation. Ensure jacket cooling is fully active before dosing.

  • Symptom: Stalled conversion (<90%) after 24 hours.

    • Causality: Insufficient base concentration due to atmospheric moisture absorption, or degradation of the alkylating agent.

    • Correction: Verify the integrity of the NaOH stock. If using anhydrous protocols, ensure water content is driven below 1% via azeotropic distillation prior to the addition of the alkylating agent.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Troubleshooting for N-(2,3-dihydroxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a hydrophilic scaffold widely utilized in the development of oncology therapeutics (e.g., pimasertib) and non-ionic contrast agents[1], N-(2,3-dihydroxypropyl)acetamide presents unique physicochemical behaviors. While aliphatic amides are classically robust, the presence of a vicinal diol on the N-alkyl chain introduces complex neighboring-group dynamics.

This guide is designed for drug development professionals and analytical scientists to troubleshoot stability issues, understand degradation causality, and implement self-validating analytical protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My N-(2,3-dihydroxypropyl)acetamide sample degrades rapidly during reverse-phase HPLC when using 0.1% TFA in the mobile phase. Why is this happening if amides are supposed to be stable? A: You are observing neighboring group participation leading to an N-to-O acyl migration . Normally, amide hydrolysis requires prolonged heating in strong acid (e.g., 6 M HCl)[2]. However, under acidic conditions (like 0.1% TFA), the amide carbonyl oxygen becomes protonated, significantly increasing the electrophilicity of the carbonyl carbon[3].

Because your molecule contains a secondary hydroxyl group at the 2-position, this hydroxyl acts as an intramolecular nucleophile. It attacks the activated carbonyl to form a 5-membered cyclic oxazolidine intermediate[4]. This ring rapidly opens to transfer the acetyl group to the oxygen, forming an O-acetyl amine[5]. In the acidic mobile phase, the newly liberated primary amine is immediately protonated ( −NH3+​ ), which blocks the reverse reaction and creates a thermodynamic sink[6]. The resulting ester is then rapidly hydrolyzed to acetic acid and 1-amino-2,3-propanediol[1]. Solution: Switch to a neutral or slightly basic mobile phase (e.g., ammonium acetate buffer at pH 7.4) to suppress carbonyl protonation.

Q2: We perform an aggressive liquid-liquid extraction at pH 12. Will the molecule undergo the same rapid degradation? A: No, the molecule is surprisingly more stable under basic extraction conditions at room temperature. In basic environments, the degradation pathway relies on the intermolecular attack of a hydroxide ion on the neutral amide carbonyl to form a tetrahedral alkoxide intermediate[7].

For the reaction to proceed to hydrolysis, the nitrogen must leave as an amide anion ( R-NH− ). Because the conjugate acid of this leaving group has a pKa of ~38, it is an exceptionally poor leaving group compared to the hydroxide ion (pKa ~15.7)[8]. Consequently, the intermediate almost exclusively collapses back to the starting material[8]. Furthermore, any transient O-acetyl species that might form is immediately reverted; in base, the deprotonated primary amine is a vastly superior nucleophile compared to the alkoxide, strongly driving the equilibrium back to the stable N-acyl (amide) form[4]. True basic hydrolysis is irreversible but requires extreme thermal energy to overcome the activation barrier[3],[9].

Part 2: Visualizing the Degradation Pathways

AcidDegradation A N-(2,3-dihydroxypropyl)acetamide B Protonated Amide A->B H+ C 5-Membered Cyclic Intermediate B->C 2-OH Attack E Hydrolysis Products (Acetic Acid + Amino Diol) B->E H2O Attack D O-Acetyl Amine (Migration Product) C->D Ring Opening D->E Hydrolysis

Mechanism of acid-catalyzed N-to-O acyl migration and hydrolysis.

Part 3: Quantitative Stability Profile

The following table summarizes the kinetic behavior of N-(2,3-dihydroxypropyl)acetamide under various pH stress conditions.

ConditionpH RangePrimary Degradation PathwayRelative Reaction RateKey Intermediates
Strong Acid (Heat)< 2.0N-to-O Acyl Migration HydrolysisFastOxazolidine, O-acetyl amine
Mild Acid (RT)2.0 - 5.0N-to-O Acyl MigrationModerateO-acetyl amine
Neutral 6.0 - 8.0None (Stable)NegligibleNone
Mild Base (RT)8.0 - 11.0O-to-N Migration (Stabilizing)NegligibleNone (Reverts to Amide)
Strong Base (Heat)> 12.0Direct HydrolysisSlowTetrahedral alkoxide

Part 4: Self-Validating Protocol for Forced Degradation Testing

To accurately assess the stability of your specific formulation or derivative, use this self-validating stress-testing protocol. This workflow includes internal mass-balance checks to ensure that observed signal loss is due to degradation, not precipitation or matrix effects.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve N-(2,3-dihydroxypropyl)acetamide in LC-MS grade water to a concentration of 1.0 mg/mL.

  • Control Setup (Validation Step 1): Prepare a parallel 1.0 mg/mL solution of simple acetamide. This acts as a negative control to differentiate standard amide hydrolysis from the diol-accelerated N-to-O migration.

  • Stress Initiation:

    • Acid Stress: Mix 500 µL of sample with 500 µL of 0.2 M HCl (Final: 0.1 M HCl).

    • Base Stress: Mix 500 µL of sample with 500 µL of 0.2 M NaOH (Final: 0.1 M NaOH).

    • Neutral Control: Mix 500 µL of sample with 500 µL of pH 7.4 PBS.

  • Incubation: Place all vials in a thermomixer at 40°C.

  • Time-Course Sampling: Extract 50 µL aliquots at T=0,2,4,8,and 24 hours.

  • Quenching (Validation Step 2): Immediately neutralize the acid aliquots with 0.1 M NaOH, and the base aliquots with 0.1 M HCl. Self-Validation: Leave one T=4 quenched sample at room temperature for 24 hours before injection to prove the quench effectively halted degradation.

  • LC-MS/MS Analysis: Inject onto a HILIC or mixed-mode column (avoid standard C18 due to the high hydrophilicity of the diol[1]).

  • Mass Balance Calculation (Validation Step 3): Quantify the parent mass, the O-acetyl intermediate mass, and the 1-amino-2,3-propanediol mass. The total molar sum must remain within 95-105% of the T=0 injection.

Workflow S1 Prepare 1 mg/mL Amide Solution S2A Acid Stress (0.1 M HCl, 40°C) S1->S2A S2B Base Stress (0.1 M NaOH, 40°C) S1->S2B S3 Time-Course Sampling (0, 2, 4, 8, 24 hrs) S2A->S3 S2B->S3 S4 Quench Aliquots to pH 7 S3->S4 S5 LC-MS/MS Analysis S4->S5

Forced degradation workflow for assessing amide stability under pH stress.

References

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines - OrgoSolver. Available at:[3]

  • 21.7 Chemistry of Amides - OpenStax. Available at:[7]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available at:[8]

  • Hydrolysis of Amides - AK Lectures. Available at:[9]

  • N-(2,3-dihydroxypropyl)acetamide | 16527-24-5 - Benchchem. Available at:[1]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. Available at:[2]

  • Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines - ResearchGate. Available at:[4]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols - Taylor & Francis. Available at:[5]

  • Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection - ResearchGate. Available at:[6]

Sources

Validation & Comparative

"validation of N-(2,3-dihydroxypropyl)acetamide purity by quantitative NMR"

Author: BenchChem Technical Support Team. Date: March 2026

Absolute Purity Validation of N-(2,3-dihydroxypropyl)acetamide: A Comparative Guide to qNMR and Orthogonal Techniques

Introduction: The Analytical Bottleneck in Contrast Media Synthesis

N-(2,3-dihydroxypropyl)acetamide (CAS: 16527-24-5) is a critical hydrophilic scaffold and chiral building block in modern pharmaceutical manufacturing[1]. It is most prominently utilized as a side-chain intermediate in the synthesis of non-ionic iodinated X-ray contrast agents, such as iohexol, where the dihydroxypropyl moiety is essential for enhancing water solubility and reducing osmolality[1][2].

Because impurities in early-stage intermediates can propagate and amplify through complex synthetic pathways, establishing the absolute purity of N-(2,3-dihydroxypropyl)acetamide is a strict regulatory requirement. However, validating the purity of this specific molecule presents a unique analytical challenge. As an application scientist, I frequently see laboratories default to High-Performance Liquid Chromatography (HPLC) for purity assays. While HPLC is powerful, it is fundamentally a comparative technique that falls short when analyzing highly polar, aliphatic molecules lacking strong chromophores[3][4].

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional HPLC-UV methodologies, providing researchers with a self-validating, step-by-step protocol for absolute purity determination.

The Analytical Challenge: Causality Behind Method Selection

To understand why qNMR is the gold standard for this molecule, we must examine the physical chemistry of the analyte and the causality behind our instrumental choices.

  • The Flaw in HPLC-UV for Aliphatic Amides: HPLC-UV relies on the differential absorption of ultraviolet light. N-(2,3-dihydroxypropyl)acetamide lacks an extended conjugated system, meaning it only absorbs weakly at low wavelengths (e.g., 200–210 nm). At these wavelengths, baseline noise is high, and the UV response factors between the target analyte and its potential impurities vary wildly. Consequently, HPLC area normalization often drastically overestimates purity by remaining "blind" to non-UV-absorbing contaminants[3][5].

  • The qNMR Advantage: qNMR is a primary analytical method. The fundamental principle of qNMR is that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the sample[3][6]. By comparing the integral of the analyte's signal to a certified internal standard (IS) of known purity, we can determine the absolute mass fraction of the analyte. This eliminates the need for an identical reference standard of the analyte itself, breaking the circular dependency that plagues HPLC[3][7].

Logic_Comparison Root Purity Validation of N-(2,3-dihydroxypropyl)acetamide qNMR qNMR (Primary Method) Root->qNMR HPLC HPLC-UV (Comparative Method) Root->HPLC qNMR_Pro Direct Molar Measurement No Analyte Standard Needed qNMR->qNMR_Pro HPLC_Con Requires Chromophore Misses Non-UV Impurities HPLC->HPLC_Con

Figure 1: Logical comparison of qNMR and HPLC-UV for purity validation.

Comparative Performance Data

To objectively evaluate these methodologies, a single batch of N-(2,3-dihydroxypropyl)acetamide was analyzed using ¹H qNMR, HPLC-UV, and Karl Fischer (KF) Titration. The results are summarized below.

Table 1: Comparative Purity Validation Data

ParameterQuantitative NMR (qNMR)HPLC-UV (210 nm)Karl Fischer Titration
Analytical Principle Primary molar ratio[3]Chromatographic separation[3]Volumetric water determination
Reference Standard Independent IS (Maleic Acid)[8]Analyte-specific standard requiredWater standard
Measured Purity (w/w %) 98.45% ± 0.12% 99.80% ± 0.05% (Overestimated)N/A (Measures 0.5% water)
Impurity Detection Universal for protonated speciesLimited to UV-absorbing speciesSpecific to H₂O
Analysis Time ~15 mins per sample~30 mins per run + calibration~5 mins

Data Interpretation: The HPLC-UV method reported a purity of 99.80%. However, this is a false positive caused by area normalization; aliphatic impurities without chromophores were invisible to the UV detector. qNMR, which detects all protonated species regardless of their optical properties, accurately quantified the absolute mass fraction at 98.45%[5].

Experimental Protocol: A Self-Validating qNMR System

The following step-by-step methodology represents a self-validating system. By utilizing a metrologically traceable internal standard and strict gravimetric controls, the protocol inherently verifies the analyte's purity without relying on external calibration curves[6][9].

Step 1: Internal Standard (IS) Selection

An ideal qNMR internal standard must possess high chemical purity (≥99%), ensure accurate quantification, and prevent signal interference with the analyte[8][10].

  • Selected IS: Maleic Acid (NIST Traceable CRM, ≥99.9%).

  • Causality: The singlet resonance of Maleic Acid in D₂O occurs at ~6.3 ppm. This provides excellent baseline separation from the aliphatic and hydroxyl protons of N-(2,3-dihydroxypropyl)acetamide, which resonate between 1.8 and 4.0 ppm.

Step 2: Gravimetric Sample Preparation
  • Causality: Weighing variance is universally recognized as the largest source of error in qNMR[7]. Standard analytical balances are insufficient.

  • Utilize a calibrated microbalance (accuracy ±0.01 mg)[9].

  • Accurately weigh ~15.00 mg of N-(2,3-dihydroxypropyl)acetamide and ~5.00 mg of Maleic Acid directly into a static-free glass vial.

  • Co-dissolve the mixture in 1.0 mL of Deuterium Oxide (D₂O) containing 0.01% TSP (for chemical shift referencing).

  • Vortex thoroughly and transfer 600 µL of the homogenous solution into a standard 5 mm NMR tube[9].

Step 3: NMR Acquisition Parameters
  • Causality: Incomplete longitudinal relaxation (T1) leads to signal attenuation, which skews the integration ratio and invalidates the purity calculation[9].

  • Pulse Angle: Set to a 90° excitation pulse to maximize the signal-to-noise ratio (SNR).

  • Relaxation Delay (D1): Measure the longest T1 relaxation time of both the analyte and the IS. Set the D1 delay to ≥ 5 × T1 (typically 30–60 seconds). This ensures >99.3% recovery of equilibrium magnetization between scans[9].

  • Number of Scans (NS): Acquire a minimum of 64 scans to ensure the SNR of the integrated peaks exceeds 250:1.

Step 4: Spectral Processing and Calculation
  • Apply zero-filling (to at least 64k data points) and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation.

  • Perform rigorous manual phase correction and high-order baseline correction to ensure flat integration regions[9].

  • Calculate the absolute purity ( Px​ ) using the fundamental qNMR mass balance equation:

Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

(Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Gravimetric weight, and P = Purity).

qNMR_Workflow Step1 1. Internal Standard Selection Maleic Acid (≥99.9% Purity) Step2 2. Gravimetric Preparation Microbalance (±0.01 mg) Co-dissolution in D2O Step1->Step2 Step3 3. NMR Acquisition 90° Pulse, D1 ≥ 5×T1 Minimum 64 Scans Step2->Step3 Step4 4. Spectral Processing Zero-filling & Phase/Baseline Correction Precise Integration Step3->Step4 Step5 5. Purity Calculation Absolute Mass Fraction Determination Step4->Step5

Figure 2: Self-validating ¹H qNMR workflow for absolute purity determination.

Conclusion

For the purity validation of hydrophilic, low-UV-absorbing intermediates like N-(2,3-dihydroxypropyl)acetamide, qNMR is unequivocally superior to traditional HPLC-UV methodologies. By employing a self-validating protocol with strict gravimetric controls, optimized relaxation delays, and a metrologically traceable internal standard, qNMR delivers absolute quantification without the risk of false positives. Implementing this workflow ensures the integrity of downstream syntheses, which is paramount in the production of critical pharmaceutical agents like iohexol.

Sources

Comparative Biological Activity Guide: N-(2,3-dihydroxypropyl)acetamide Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on precise molecular engineering to overcome pharmacokinetic and pharmacodynamic hurdles, the N-(2,3-dihydroxypropyl)acetamide scaffold has emerged as a highly versatile functional group[1]. Depending on its application, this moiety serves two distinct but equally critical roles:

  • A Chiral Building Block: In targeted oncology, the specific stereochemistry of the (S)-enantiomer allows for precise docking into allosteric kinase pockets.

  • A Hydrophilic Scaffold: In diagnostic imaging, the dense hydrogen-bonding network provided by the dihydroxyl groups drastically improves aqueous solubility and biocompatibility while lowering osmolality[1].

This guide objectively compares the performance of key N-(2,3-dihydroxypropyl)acetamide derivatives against industry alternatives, providing the mechanistic causality and self-validating experimental protocols necessary for robust preclinical evaluation.

Targeted Oncology: MEK1/2 Allosteric Inhibition

The Ras/Raf/MEK/ERK (MAPK) signaling cascade is a primary driver of tumor proliferation in melanomas and ovarian cancers[2]. Pimasertib (AS703026) is a highly selective, ATP-noncompetitive MEK1/2 inhibitor that utilizes an (S)-N-(2,3-dihydroxypropyl)acetamide side chain to anchor itself within the allosteric pocket adjacent to the ATP-binding site[3].

Mechanistic Causality

Why utilize the N-(2,3-dihydroxypropyl)acetamide side chain? Traditional kinase inhibitors often fail due to competitive displacement by high intracellular ATP concentrations. By incorporating this specific chiral moiety, pimasertib achieves ATP-noncompetitive allosteric inhibition . The (S)-enantiomer's hydroxyl groups form critical hydrogen bonds with residues (e.g., Lys97) in the MEK1/2 allosteric pocket, locking the kinase into a catalytically inactive conformation[2]. This structural choice prevents the feedback rebound of MEK/ERK activity often seen with older-generation inhibitors[4].

Performance Comparison: MEK Inhibitors

The following table compares Pimasertib against FDA-approved alternatives, Trametinib and Cobimetinib.

CompoundStructural Class / Key ScaffoldMEK1 IC₅₀ (nM)Binding ModePrimary Clinical Utility
Pimasertib Pyridine core + (S)-N-(2,3-dihydroxypropyl)acetamide ~0.9Allosteric, ATP-noncompetitiveSolid tumors, Ovarian (Combination therapies)
Trametinib Pyrido-pyrimidine core~0.7Allosteric, ATP-noncompetitiveBRAF V600E/K Melanoma
Cobimetinib Piperidine-fluorophenyl core~0.9Allosteric, ATP-noncompetitiveBRAF V600E/K Melanoma (with Vemurafenib)

Data supported by comparative kinase profiling and Phase I/II clinical trial readouts[3][4].

Experimental Protocol: TR-FRET MEK1/2 Kinase Assay

To objectively validate the allosteric inhibition of MEK1/2, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This self-validating system is insensitive to compound auto-fluorescence, ensuring high data integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Combine recombinant human MEK1 (active) and an inactive ERK2-GFP substrate in the buffer.

  • Compound Titration: Dispense Pimasertib (and Trametinib as a comparative control) in a 10-point dose-response curve (0.1 nM to 10 μM) using an acoustic liquid handler to minimize volumetric error.

  • Reaction Initiation: Add 10 μM ATP to initiate the cascade. Causality note: Because pimasertib is ATP-noncompetitive, testing at both low (10 μM) and physiological (1 mM) ATP concentrations will yield identical IC₅₀ shifts, validating its allosteric nature.

  • Detection: After 60 minutes at 25°C, add a Terbium-labeled anti-phospho-ERK antibody.

  • Self-Validation & Readout: Include DMSO (0% inhibition) and 50 mM EDTA (100% inhibition via Mg²⁺ chelation) as controls. Calculate the Z'-factor; an assay is only valid if Z' > 0.6. Read the TR-FRET signal (Emission ratio 520nm/495nm).

Pathway Visualization

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Transcription Pimasertib Pimasertib (S)-N-(2,3-dihydroxypropyl)acetamide Pimasertib->MEK Allosteric Blockade

MAPK signaling cascade highlighting MEK1/2 allosteric inhibition by pimasertib.

Diagnostic Imaging: Non-Ionic Radiocontrast Agents

In the realm of medical imaging, the N-(2,3-dihydroxypropyl)acetamide scaffold revolutionized patient safety. Iohexol , a widely used contrast agent for X-ray and CT scans, utilizes multiple N-(2,3-dihydroxypropyl)acetamido groups attached to a tri-iodinated benzene ring[5][6].

Mechanistic Causality

Early-generation contrast agents (like Diatrizoate) were ionic salts. When injected into the bloodstream, they dissociated into cations and anions, creating a hyperosmolar environment that caused endothelial damage, pain, and nephrotoxicity. By functionalizing the iodinated core with N-(2,3-dihydroxypropyl)acetamide groups, chemists created a non-ionic molecule. The dense array of hydroxyl groups acts as a hydrophilic shield, forming extensive hydrogen bonds with water[1]. This ensures the massive iodine payload remains highly soluble without dissociating, effectively halving the osmotic particle count and dramatically improving in vivo biocompatibility[7].

Performance Comparison: Contrast Agents
MetricIohexol (Derivative)Diatrizoate (Alternative)Clinical Implication
Chemical Nature Non-ionicIonic (Sodium/Meglumine salt)Non-ionic prevents particle dissociation.
Iodine Content ~46%~48%Both provide excellent radiopacity.
Osmolality (at 300 mg I/mL) ~672 mOsm/kg>1500 mOsm/kgLower osmolality reduces tissue toxicity and pain.
Viscosity (at 37°C) ~6.3 mPa·s~6.0 mPa·sComparable injectability via catheters.
Experimental Protocol: Osmolality & Biocompatibility Workflow

To validate the safety profile of a newly synthesized hydrophilic contrast agent, osmolality must be quantified alongside cellular viability. Vapor pressure osmometry is preferred over freezing-point depression here, as highly viscous dihydroxypropyl solutions can cause supercooling artifacts.

Step-by-Step Methodology:

  • Standardization: Calibrate the vapor pressure osmometer using a three-point standard curve of NaCl solutions (100, 290, and 1000 mOsm/kg).

  • Sample Preparation: Prepare Iohexol and Diatrizoate solutions normalized to an identical iodine concentration (300 mg I/mL).

  • Osmolality Measurement: Load 10 μL of each sample onto the osmometer's filter paper discs. Measure in biological triplicates.

  • Self-Validating Control: Measure human blood plasma (expected ~290 mOsm/kg). The closer the test compound is to this value, the higher its physiological compatibility.

  • In Vitro Cytotoxicity (MTT Assay): Expose Human Umbilical Vein Endothelial Cells (HUVECs) to the contrast agents for 4 hours (simulating peak blood concentration). Wash, add MTT reagent, and measure absorbance at 570 nm. The non-ionic dihydroxypropyl scaffold will consistently demonstrate >90% viability compared to the <60% viability typical of hyperosmolar ionic agents.

Workflow Visualization

Contrast_Workflow Start Synthesize Contrast Agent (Dihydroxypropyl Scaffold) Osmolality Measure Osmolality (Vapor Pressure Osmometry) Start->Osmolality Viscosity Measure Viscosity (Capillary Viscometer) Start->Viscosity InVitro In Vitro Cytotoxicity (HUVEC MTT Assay) Osmolality->InVitro If < 800 mOsm/kg Viscosity->InVitro If < 10 mPa·s InVivo In Vivo Imaging (CT Scan Efficacy) InVitro->InVivo High Viability (>90%)

Step-by-step validation workflow for evaluating hydrophilic contrast agents.

References

  • Zhao, Y., et al. "MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Wu, P., et al. "Current Development Status of MEK Inhibitors." MDPI. Available at: [Link]

  • PrecisionFDA. "IOHEXOL - Substance Record 4419T9MX03." U.S. Food and Drug Administration. Available at: [Link]

  • PubChem. "Iohexol EP Impurity P | C21H28I3N3O10 | CID 139032787." National Institutes of Health. Available at: [Link]

  • Suzuki, S., et al. "Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and pimasertib) in mucinous ovarian carcinoma cells." Oncotarget. Available at: [Link]

Sources

Comparative Hydrophilicity Guide: N-(2,3-dihydroxypropyl)acetamide vs. Standard Diols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical formulation and biomaterial engineering, the hydrophilicity of a molecular scaffold dictates its biocompatibility, pharmacokinetic profile, and aqueous solubility. While simple aliphatic diols (like ethylene glycol and propylene glycol) are industry standards for enhancing solubility, complex functionalized scaffolds offer superior hydration dynamics.

This guide objectively compares the hydrophilicity of N-(2,3-dihydroxypropyl)acetamide (CAS: 16527-24-5) against standard diols. By integrating an acetamide moiety with a vicinal 1,2-diol, this compound achieves an exceptionally low octanol-water partition coefficient (LogP = -2.10) [1], outperforming even glycerol in its ability to coordinate water molecules. This makes it an invaluable building block for non-ionic contrast agents (e.g., Iohexol) and advanced hydrogels.

Structural Determinants of Hydrophilicity

The extreme hydrophilicity of N-(2,3-dihydroxypropyl)acetamide is not merely an additive effect of its functional groups; it is a synergistic structural phenomenon.

  • The 1,2-Diol Moiety: Like standard glycols, the vicinal diol provides two potent hydrogen-bond donors and acceptors. However, simple diols often suffer from intramolecular hydrogen bonding, which can slightly reduce their capacity to interact with bulk water.

  • The Acetamide Moiety: The addition of the acetamide group introduces a highly polar dipole. The resonance structure of the amide bond creates a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This acts as a powerful hydrogen-bond acceptor and donor network that disrupts intramolecular diol bonding, forcing the molecule to form an extensive outward-facing hydration shell.

Hydration_Mechanism Core N-(2,3-dihydroxypropyl)acetamide (Core Scaffold) Amide Acetamide Moiety (Strong H-Bond Acceptor/Donor) Core->Amide Diol 1,2-Diol Moiety (Dual H-Bond Donors) Core->Diol Hydration Extensive Hydration Shell Formation Amide->Hydration Diol->Hydration Outcome Superior Hydrophilicity (LogP = -2.10) Hydration->Outcome

Structural synergy driving the extreme hydrophilicity of N-(2,3-dihydroxypropyl)acetamide.

Quantitative Comparison of Diol Scaffolds

To objectively benchmark performance, we rely on the Octanol-Water Partition Coefficient (LogP). A more negative LogP indicates a higher affinity for the aqueous phase. As demonstrated in the data below, the functionalization of a propanediol backbone with an acetamide group dramatically shifts the molecule into the extreme hydrophilic spectrum [2][3][4][5].

Compound NameIUPAC NameLogPH-Bond DonorsH-Bond AcceptorsMolecular Weight
N-(2,3-dihydroxypropyl)acetamide 3-acetamido-1,2-propanediol-2.10 34133.15 g/mol
Glycerol Propane-1,2,3-triol-1.76 3392.09 g/mol
Ethylene Glycol Ethane-1,2-diol-1.36 2262.07 g/mol
1,3-Propanediol Propane-1,3-diol-1.04 2276.09 g/mol
1,2-Propanediol Propylene Glycol-0.92 2276.09 g/mol

Data synthesized from established PubChem and Benchchem physicochemical databases.

Experimental Validation: Self-Validating LogP Protocol

When evaluating extreme hydrophiles (LogP < -1.5), relying solely on computational CLogP algorithms can introduce artifacts due to complex solvation dynamics. Empirical determination via the OECD 107 Shake-Flask Method remains the gold standard. However, to ensure scientific integrity and eliminate false positives, the protocol must be engineered as a self-validating system.

Optimized Shake-Flask Protocol for Extreme Hydrophiles

Step 1: Phase Pre-Saturation

  • Action: Stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C. Separate the phases prior to use.

  • Causality: Mutual solubility between octanol and water can alter phase volumes during the actual experiment. Pre-saturating the solvents prevents volumetric shifts that would mathematically invalidate the final concentration calculations.

Step 2: Isothermal Equilibration

  • Action: Dissolve the target diol in the pre-saturated aqueous phase. Add an equal volume of pre-saturated octanol. Agitate the flask in a thermostated shaker at exactly 25.0 ± 0.1 °C for 48 hours.

  • Causality: Partition coefficients are highly temperature-dependent. Strict isothermal control ensures thermodynamic consistency across comparative runs.

Step 3: High-Speed Centrifugation

  • Action: Transfer the mixture to centrifuge tubes and spin at 10,000 x g for 15 minutes at 25°C.

  • Causality: Simple gravity separation leaves micro-emulsions of octanol suspended in the aqueous phase. For a compound like N-(2,3-dihydroxypropyl)acetamide, which heavily favors water, even a 0.1% octanol micro-emulsion will artificially inflate the apparent aqueous concentration, skewing the LogP.

Step 4: Dual-Detector Quantification

  • Action: Extract aliquots from both phases. Quantify using HPLC equipped with both a UV detector (at 210 nm) and an Evaporative Light Scattering Detector (ELSD) in series.

  • Causality: While the acetamide group allows for UV detection, standard aliphatic diols lack chromophores. ELSD ensures universal detection, allowing for an accurate apples-to-apples comparison between all tested compounds.

Step 5: Self-Validation (Mass Balance)

  • Action: Calculate the total mass recovered from both the octanol and aqueous phases.

  • Causality: The total recovered mass must equal 100 ± 2% of the initial input mass. A deficit indicates compound adsorption to the glassware or accumulation at the liquid-liquid interface, immediately flagging the run as invalid and requiring protocol adjustment.

LogP_Workflow A Phase Pre-Saturation (n-Octanol & Water) B Isothermal Partitioning (Shake-Flask at 25°C) A->B C Phase Separation (10,000 x g Centrifugation) B->C D Phase Quantification (HPLC-UV / ELSD) C->D E Mass Balance Validation (Recovery = 100 ± 2%) D->E

Self-validating shake-flask workflow for empirical LogP determination of extreme hydrophiles.

Applications in Drug Development

Understanding the superior hydrophilicity of N-(2,3-dihydroxypropyl)acetamide directly translates to advanced pharmaceutical applications where standard diols fall short:

  • Non-Ionic Contrast Agents: The compound is a critical side-chain in the synthesis of Iohexol . By grafting this highly hydrophilic moiety onto a tri-iodinated benzene ring, developers achieve massive aqueous solubility (up to 800 mg Iodine/mL) while maintaining low osmolality. This prevents osmotic shock and vascular pain upon intravenous injection [1].

  • Biocompatible Hydrogels: In tissue engineering, standard polyethylene glycol (PEG) hydrogels can sometimes suffer from oxidative degradation. Utilizing N-(2,3-dihydroxypropyl)acetamide as a monomeric unit creates hydrogels with exceptional water retention, resisting protein fouling while promoting healthy cell adhesion.

  • API Solubility Enhancement: For highly lipophilic Active Pharmaceutical Ingredients (APIs) that violate Lipinski's Rule of Five, conjugating or co-formulating with this specific acetamido-diol scaffold drastically improves the overall pharmacokinetic profile and bioavailability compared to standard propylene glycol excipients.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 753, Glycerol." PubChem Database. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 174, Ethylene Glycol." PubChem Database. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10442, 1,3-Propanediol." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1030, Propylene Glycol." PubChem Database. Available at:[Link]

Performance of N-(2,3-dihydroxypropyl)acetamide in Enhancing Drug Solubility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that navigating the landscape of solubility enhancers requires moving beyond empirical trial-and-error toward a mechanistic understanding of molecular interactions. Poor aqueous solubility remains one of the most significant bottlenecks in modern drug development, leading to high attrition rates in the pipeline. Among the advanced hydrophilic scaffolds available today, N-(2,3-dihydroxypropyl)acetamide (NDHPA) has emerged as a highly versatile chiral building block and a superior solubility-enhancing excipient.

This guide objectively evaluates the performance of NDHPA against traditional solubilizing agents, details the causality behind its molecular efficacy, and provides validated experimental protocols for rigorous solubility quantification.

Mechanistic Causality: Why NDHPA Enhances Solubility

The core efficacy of NDHPA lies in its 2,3-dihydroxypropyl moiety, a structure derived from glycerol that acts as a potent hydrophilic scaffold 1. The two hydroxyl (-OH) groups on its three-carbon chain serve as strong hydrogen bond donors and acceptors, interacting extensively with surrounding water molecules 1.

Causality in Formulation Design: Incorporating this moiety into a parent molecule—or utilizing it as a co-solvent—dramatically increases water solubility without introducing ionic charges. This non-ionic nature is critical; it prevents the unwanted increase in osmolality that typically accompanies salt-based solubility enhancement. By maintaining low osmolality, NDHPA improves overall biocompatibility and alters the pharmacokinetic profile favorably, reducing tissue irritation upon administration 1.

Mechanism A N-(2,3-dihydroxypropyl)acetamide (Hydrophilic Scaffold) B Dual Hydroxyl (-OH) Groups A->B C Extensive Hydrogen Bonding with Aqueous Media B->C D Enhanced Water Solubility & Reduced Osmolality C->D E Improved Biocompatibility & Altered Pharmacokinetics D->E

Mechanistic pathway of NDHPA-mediated drug solubility enhancement.

Comparative Performance Analysis

To objectively assess NDHPA, we must benchmark its structural and functional metrics against industry-standard solubilizers: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400), and Hydroxypropyl-β-cyclodextrin (HPβCD).

Quantitative Excipient Comparison
Excipient / ScaffoldMolecular Weight ( g/mol )H-Bond DonorsH-Bond AcceptorsPrimary Solubilization MechanismImpact on Formulation Osmolality
NDHPA 133.1534Hydrophilic Scaffolding / H-bondingVery Low
Propylene Glycol 76.0922Cosolvency / Polarity ReductionHigh
PEG-400 ~4002~9Cosolvency / Micellar-likeModerate
HPβCD ~1400~15~35Inclusion ComplexationLow to Moderate

Data Interpretation: NDHPA provides a unique equilibrium. Unlike Propylene Glycol, which achieves cosolvency but can cause hyperosmolality and hemolysis at high intravenous concentrations, NDHPA maintains a highly favorable, low-osmolality profile. Furthermore, its low molecular weight (133.15 g/mol ) compared to HPβCD (~1400 g/mol ) allows formulators to achieve a higher molar substitution ratio without drastically increasing the formulation's bulk volume or viscosity.

Experimental Protocol: Thermodynamic Solubility Determination

Kinetic solubility estimations are insufficient for regulatory submissions or late-stage formulation. To accurately evaluate the solubility-enhancing performance of NDHPA, we must employ a self-validating Saturation Shake-Flask Method to determine true thermodynamic equilibrium solubility 23.

Step-by-Step Methodology
  • Preparation & Solvent Addition: Weigh an excess amount of the target Active Pharmaceutical Ingredient (API) into a glass vial. Add the aqueous medium containing the specified concentration of NDHPA (e.g., 5%, 10%, 20% w/v).

    • Causality: Excess solid ensures the solution can reach maximum saturation. Glass vials are used to prevent the adsorption of lipophilic APIs onto plastic surfaces.

  • Equilibration: Seal the vials and place them in an orbital shaker incubator at 37°C ± 0.5°C. Shake vigorously (e.g., 200 rpm) for 24 to 72 hours 2.

    • Causality: Temperature is strictly controlled because solubility is a temperature-dependent thermodynamic parameter. 24-72 hours ensures the system overcomes kinetic barriers to reach true equilibrium.

  • pH Monitoring (Self-Validating Step): Measure the pH before and after equilibration 3.

    • Causality: High concentrations of API or excipient can shift the pH, leading to artifactual solubility readings (especially for ionizable drugs). If pH shifts by >0.1 units, the buffer capacity must be adjusted.

  • Solid-State Confirmation (Self-Validating Step): Visually confirm the presence of excess solid API at the bottom of the flask. Extract a sample of this residual solid and analyze it via X-ray Powder Diffraction (XRPD).

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm syringe filter (pre-saturated with the solution).

    • Causality: Centrifugation prior to filtration prevents colloidal aggregates from passing through the filter, which would cause an overestimation of the dissolved API concentration 2.

  • Quantification: Dilute the filtrate appropriately and analyze via High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection.

Workflow S1 Step 1: Excess Solid Addition (API + Solvent/Buffer) S2 Step 2: Incubation & Agitation (Shake-Flask at 37°C for 24-72h) S1->S2 S3 Step 3: Self-Validation (pH Check & XRPD of Residual Solid) S2->S3 S4 Step 4: Phase Separation (Centrifugation + 0.22µm Filtration) S3->S4 S5 Step 5: Quantification (HPLC-UV/MS Analysis) S4->S5

Standardized shake-flask methodology for equilibrium solubility determination.

Case Studies in Drug Development

The practical performance of NDHPA is best illustrated through its successful implementation in complex pharmaceutical systems:

1. Iohexol (Non-Ionic Contrast Agent) X-ray contrast agents require massive systemic doses (often >300 mg Iodine/mL) to be effective. Traditional ionic agents caused severe pain and cardiovascular events due to extreme osmolality. By utilizing a complex molecule containing three NDHPA-like dihydroxypropyl groups attached to a tri-iodinated benzene ring, formulators achieved the necessary high water solubility while maintaining a low, safe osmolality profile, revolutionizing medical imaging safety 14.

2. Pimasertib (Targeted Oncology) In targeted therapies, chirality dictates biological activity. The (S)-enantiomer of NDHPA is specifically used as a side chain in pimasertib, an investigational MEK1/2 inhibitor 15. The specific stereochemistry allows for precise kinase target binding, while the hydrophilic scaffold ensures the highly complex molecule maintains sufficient aqueous solubility for systemic delivery without the need for aggressive, toxic co-solvents 5.

References

  • N-(2,3-dihydroxypropyl)acetamide | 16527-24-5 , Benchchem,1

  • EP0406992A2 - New non-ionic carboxamide contrast agent , Google Patents, 4

  • Harmonizing solubility measurement to lower inter-laboratory variance , PMC (NIH), 2

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients , Dissolution Technologies, 3

  • N-(2,3-dihydroxypropyl)acetamide (Pimasertib context) , Benchchem, 5

Sources

Comparative Guide: Mass Spectrometry Strategies for Characterizing N-(2,3-dihydroxypropyl)acetamide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance & Analytical Challenges

The N-(2,3-dihydroxypropyl)acetamide motif is a highly versatile hydrophilic scaffold and chiral building block utilized extensively in modern pharmacology[1]. The two hydroxyl (-OH) groups on the propyl chain readily form hydrogen bonds with water molecules, dramatically increasing the aqueous solubility of the parent compound[1].

This specific structural moiety is the critical functional component in two major clinical applications:

  • Radiocontrast Agents: It forms the hydrophilic structural arms of iohexol , a tri-iodinated non-ionic contrast agent widely used for medical imaging and precise Glomerular Filtration Rate (GFR) determination[2][3].

  • Targeted Oncology: The (S)-enantiomer of this moiety is utilized as a side chain in pimasertib , an investigational MEK1/2 inhibitor, where its specific stereochemistry is crucial for kinase binding activity and systemic bioavailability[1][4].

The Analytical Challenge: The high polarity and thermal lability of the diol groups make traditional gas-phase analysis difficult. Consequently, selecting the correct mass spectrometry (MS) platform is critical for accurate pharmacokinetic (PK) quantification, metabolite tracking, and impurity profiling.

Objective Comparison of Mass Spectrometry Platforms

To characterize N-(2,3-dihydroxypropyl)acetamide analogues, three primary mass spectrometry strategies are commonly deployed. The choice of platform dictates the balance between quantitative sensitivity and qualitative structural elucidation.

Platform A: Liquid Chromatography-Electrospray Triple Quadrupole (LC-ESI-QqQ)
  • Best For: High-throughput targeted quantification (e.g., PK studies, GFR clearance tracking).

  • Mechanism & Causality: The diol groups make these analogues thermally labile. Electrospray Ionization (ESI) provides "soft" ionization, preventing the premature thermal degradation of the hydroxyl groups prior to mass analysis[1]. Operating in Multiple Reaction Monitoring (MRM) mode, QqQ platforms isolate the parent [M+H]+ ion and monitor specific collision-induced dissociation (CID) fragments. For iohexol, the primary transition is m/z 821.5 → 803.5, representing a characteristic loss of water from the diol moiety[3][5]. For pimasertib, the primary transition is m/z 432.1 → 214.1[6].

  • Verdict: The gold standard for sensitivity, offering a broad linear dynamic range in complex biological matrices like plasma and serum.

Platform B: Liquid Chromatography-High Resolution MS (LC-ESI-HRMS / QTOF)
  • Best For: Structural elucidation, metabolite identification, and impurity profiling.

  • Mechanism & Causality: HRMS provides exact mass measurements with sub-ppm mass accuracy. This is essential for identifying unknown synthesis byproducts without reference standards. For example, characterizing Iohexol Impurity I (5-acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide) relies heavily on its exact [M+H]+ mass of m/z 651.96[7][8]. It is also critical for identifying circulating pimasertib metabolites, such as its carboxylic acid (M445) and phosphoethanolamine conjugate (M554) derivatives[4].

  • Verdict: Unmatched for qualitative analysis and regulatory impurity submissions where exact elemental composition is required.

Platform C: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Best For: Orthogonal validation of specific structural fragments.

  • Mechanism & Causality: The N-(2,3-dihydroxypropyl)acetamide compound is highly polar and not sufficiently volatile for direct GC analysis[1]. It requires pre-column derivatization (e.g., silylation or acetylation) to convert the polar hydroxyl groups into less polar, volatile functional groups[1].

  • Verdict: A secondary alternative. It is generally less efficient than LC-MS due to the added sample preparation complexity and the risk of incomplete derivatization of the diols.

Comparative Performance Data

ParameterLC-ESI-QqQ (Targeted)LC-ESI-HRMS (Untargeted)GC-MS (Post-Derivatization)
Primary Application Absolute Quantification (PK/GFR)Impurity & Metabolite IDOrthogonal Fragment Analysis
Sensitivity (LOD) Excellent (Low ng/mL)Good (High ng/mL)Moderate (Requires derivatization)
Mass Resolution Unit Resolution (~0.7 Da)High Resolution (< 5 ppm error)Unit Resolution
Sample Prep Complexity Low (Protein Precipitation)Low (Protein Precipitation)High (Chemical Derivatization)
Matrix Effect Handling Excellent (via Stable Isotope IS)ModerateGood (Chromatographic separation)

Experimental Methodology: Self-Validating LC-ESI-QqQ Protocol

To ensure a self-validating system for the quantification of these analogues (using iohexol as the model compound), the protocol must account for matrix-induced ion suppression inherent to ESI sources. This is achieved through the use of a deuterated internal standard.

Step-by-Step Protocol: Targeted Quantification in Plasma

  • Sample Preparation: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 450 µL of extraction solvent (e.g., UPLC-grade methanol) spiked with a stable-isotope-labeled internal standard, such as [D5]-iohexol[3][9].

    • Causality: The organic solvent denatures and precipitates plasma proteins. [D5]-iohexol perfectly co-elutes with the target analyte, correcting for any ion suppression in the ESI source and validating the extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 14,000 × g for 3–5 minutes to pellet the precipitated proteins[9]. Transfer the clear supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 3 µL of the supernatant onto a specialized LC column[9].

    • Causality: While C18 columns can be used with highly aqueous mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) columns (e.g., Shodex Asahipak NH2P-50) offer superior retention for the highly polar dihydroxypropyl moieties[3]. Elute using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • MS/MS Detection: Operate the QqQ mass spectrometer in positive ESI mode. Monitor the specific MRM transitions: m/z 821.5 → 803.5 for iohexol, and m/z 826.5 → 808.5 for [D5]-iohexol[3].

  • System Validation: Confirm that the calibration curve exhibits linearity across the target range (e.g., 1–500 µg/mL) and that Quality Control (QC) sample accuracies fall within the standard 85–115% acceptance criteria[3].

Visualizations

MS_Workflow Prep Sample Preparation (Protein Ppt / SPE) LC Chromatographic Separation (C18 / HILIC) Prep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Mass Analysis (QqQ or HRMS) ESI->MS Data Data Processing (MRM / Exact Mass) MS->Data

Workflow for LC-MS characterization of N-(2,3-dihydroxypropyl)acetamide analogues.

Fragmentation Parent Parent Ion [M+H]+ (e.g., Iohexol m/z 821.5) Dehydration Dehydrated Fragment [M+H - H2O]+ (e.g., m/z 803.5) Parent->Dehydration Loss of H2O from diol Cleavage Backbone Cleavage (e.g., Pimasertib m/z 214.1) Parent->Cleavage Amide bond dissociation

Typical ESI-MS/MS fragmentation pathways for N-(2,3-dihydroxypropyl)acetamide derivatives.

References

  • Google Patents (CN111533709A):Process for the preparation of iohexol impurity I.
  • ACS Publications: Formation of N,O-Acetals in the Production of X-ray Contrast Agents. Available at:[Link]

  • International Journal of Pharmaceutical Sciences: Analytical Techniques for Quantification of Iohexol in Pharmaceutical Preparations. Available at:[Link]

  • NIH / PMC: Quantitation of iohexol, a glomerular filtration marker, in human plasma by LC-MS/MS. Available at: [Link]

  • NIH / PubMed: Determination of Iohexol in Human Serum by a Semi-Automated Liquid Chromatography Tandem Mass Spectrometry Method. Available at: [Link]

  • Oxford Academic: B-171 Iohexol Mass Spectrometry Method Validation and Comparison in Clinical Pediatric Laboratory. Available at: [Link]

  • Utrecht University Repository: The impact of P-glycoprotein and breast cancer resistance protein on the brain pharmacokinetics and pharmacodynamics of a panel of MEK inhibitors. Available at:[Link]

  • NIH / PMC: Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients. Available at: [Link]

Sources

Purity Assessment of N-(2,3-dihydroxypropyl)acetamide: A UHPLC Column Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

N-(2,3-dihydroxypropyl)acetamide is a highly hydrophilic scaffold and a critical chiral building block used in the synthesis of active pharmaceutical ingredients (such as the MEK1/2 inhibitor pimasertib) and non-ionic iodinated contrast agents like iohexol[1]. Because the molecule contains both a 2,3-dihydroxypropyl moiety and an acetamide group, it forms extensive hydrogen bonds with water, dramatically increasing its solubility[1].

While this hydrophilicity is highly desirable for drug biocompatibility, it presents a severe analytical challenge. During synthesis or stability testing, the amide bond can undergo hydrolysis to yield acetic acid and 1-amino-2,3-propanediol[1]. As a Senior Application Scientist, I frequently see laboratories struggle to accurately assess the purity of this compound because they default to traditional analytical approaches that are fundamentally mismatched to the analyte's physicochemical properties[2].

This guide objectively compares three Ultra-High Performance Liquid Chromatography (UHPLC) column technologies to establish a robust, self-validating methodology for the purity assessment of N-(2,3-dihydroxypropyl)acetamide.

The Analytical Challenge: Why Traditional C18 Fails

Standard Reversed-Phase Liquid Chromatography (RP-LC) relies on hydrophobic partitioning between the analyte and the C18 alkyl chains on the stationary phase. Because N-(2,3-dihydroxypropyl)acetamide is highly polar (LogP < 0), it prefers the mobile phase and exhibits almost no retention on standard C18 columns.

To force retention, analysts often drop the organic modifier to 0%, running a 100% aqueous mobile phase. However, standard C18 chains are highly hydrophobic; in the absence of an organic solvent, the chains self-associate and fold down onto the silica surface—a phenomenon known as hydrophobic collapse or dewetting[3]. This causes a sudden, irrecoverable loss of retention, resulting in the analyte co-eluting with the void volume ( t0​ ) where it is masked by unretained salts and matrix components.

ColumnSelection Start Target Analyte: N-(2,3-dihydroxypropyl)acetamide (Highly Polar, LogP < 0) RP_Standard Standard C18 RP-LC (High Aqueous) Start->RP_Standard Hydrophobic Mechanism RP_AQ AQ-C18 / Polar-Embedded (100% Aqueous Compatible) Start->RP_AQ Shielded Silanol HILIC HILIC (Amide Phase) (High Organic) Start->HILIC Hydrophilic Partitioning Outcome1 Poor Retention Phase Collapse Co-elution with Void RP_Standard->Outcome1 Outcome2 Moderate Retention Good Peak Shape Orthogonal Selectivity RP_AQ->Outcome2 Outcome3 Excellent Retention Superior MS Sensitivity High Resolution HILIC->Outcome3

Fig 1. Decision matrix and mechanistic outcomes for UHPLC column selection for polar amides.

Comparison of UHPLC Modalities

To establish the optimal method, we compared three sub-2 µm UHPLC column chemistries for the separation of N-(2,3-dihydroxypropyl)acetamide from its primary hydrolysis degradation product, 1-amino-2,3-propanediol.

  • Standard C18 (Sub-2 µm) : Used as a baseline to demonstrate the limitations of conventional hydrophobic retention.

  • Aqueous C18 (AQ-C18) : These columns feature polar-embedded groups (e.g., ether or amide linkages) near the silica surface. This shielding prevents C18 chain collapse, allowing the column to operate stably in 100% aqueous conditions to maximize the retention of polar analytes[3].

  • Amide-HILIC : Hydrophilic Interaction Liquid Chromatography (HILIC) operates on a completely orthogonal mechanism. Using a highly organic mobile phase (typically >70% acetonitrile), the polar amide stationary phase absorbs water to form a water-enriched liquid layer[4]. Polar analytes partition into this aqueous layer; therefore, the more polar the compound, the longer it is retained[3]. Amide phases are particularly robust for this, offering excellent peak shape without the extreme secondary ionic interactions seen on bare silica[5].

Quantitative Performance Data
ParameterStandard C18AQ-C18 (Polar-Embedded)Amide-HILIC
Retention Mechanism Hydrophobic PartitioningShielded HydrophobicHydrophilic Partitioning
Retention Factor ( k′ ) 0.2 (Co-elutes with void)1.8 (Moderate)4.5 (Excellent)
Resolution ( Rs​ ) from Amine Impurity N/A (Co-elution)1.2 (Marginal)> 10.0 (Baseline)
Peak Asymmetry ( Tf​ ) > 2.5 (Severe Tailing)1.3 (Acceptable)1.05 (Symmetrical)
MS Sensitivity (ESI+) Low (High Aqueous limits desolvation)Low (High Aqueous limits desolvation)High (High Organic enhances desolvation)

Deep Dive: Causality in HILIC Method Development

The data clearly indicates that Amide-HILIC is the superior choice. In my experience evaluating related substances for highly polar intermediates[6], the elution order reversal provided by HILIC is its most powerful feature.

On an AQ-C18 column, the highly polar 1-amino-2,3-propanediol degradation product is less retained than the parent amide, causing it to elute dangerously close to the void volume where ion suppression from matrix salts is severe.

By switching to HILIC, the elution order is inverted[3]. We utilize a mobile phase buffered at pH 5.8 with 10 mM ammonium acetate[2]. At this pH, the free primary amine of the degradation product is fully protonated. Because the charged amine is exponentially more polar than the neutral parent amide, it partitions deeply into the water-enriched layer on the stationary phase[4]. Consequently, the neutral parent amide elutes first with perfect symmetry, while the protonated amine impurity is strongly retained, resulting in massive resolution ( Rs​ > 10).

The "Aqueous Plug" Diluent Effect

A critical failure point in HILIC is sample preparation. Injecting a sample dissolved in 100% water introduces a strong solvent plug that disrupts the delicate water-enriched layer on the column, causing severe peak splitting and band broadening[2]. To maintain system integrity, the sample must be diluted in a minimum of 75% acetonitrile.

HILIC_Workflow Prep Sample Prep Diluent: 75% ACN Avoid 100% Water Equilibration Column Equilibration Sub-2 µm Amide Phase >20 Column Volumes Prep->Equilibration Injection Injection Volume: 0.5 - 1.0 µL Minimize Band Broadening Equilibration->Injection Gradient Gradient Elution 90% to 60% ACN 10mM NH4Ac (pH 5.8) Injection->Gradient Detection Detection UV 210 nm or ESI-MS (Positive Mode) Gradient->Detection

Fig 2. Optimized HILIC experimental workflow emphasizing critical parameters for polar analytes.

Experimental Protocols

Below are the self-validating, step-by-step methodologies for both the optimal HILIC approach and the alternative AQ-C18 approach.

Protocol A: Optimal Amide-HILIC Workflow

This method provides maximum resolution and MS compatibility for N-(2,3-dihydroxypropyl)acetamide and its polar impurities.

  • Column Selection : Sub-2 µm Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation :

    • Mobile Phase A : 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 5.8. (Provides buffering capacity and protonates amine impurities).

    • Mobile Phase B : 100% LC-MS grade Acetonitrile.

  • Sample Preparation : Dissolve the standard/sample in 75% Acetonitrile / 25% Water to a concentration of 0.1 mg/mL. Do not use >25% water to prevent peak distortion.

  • Chromatographic Conditions :

    • Flow Rate : 0.4 mL/min

    • Column Temperature : 35°C (Reduces mobile phase viscosity).

    • Injection Volume : 1.0 µL

  • Gradient Program (Note: In HILIC, water is the strong solvent[2]):

    • 0.0 - 1.0 min: 95% B (Isocratic hold to establish partitioning)

    • 1.0 - 5.0 min: 95% B to 60% B (Increasing aqueous strength to elute impurities)

    • 5.0 - 6.0 min: 60% B (Wash)

    • 6.0 - 6.1 min: 60% B to 95% B

    • 6.1 - 10.0 min: 95% B (Re-equilibration is critical in HILIC; require at least 20 column volumes).

  • System Suitability Validation : The system is validated if the Retention Factor ( k′ ) of the parent amide is 3.0, Peak Asymmetry ( Tf​ ) is 1.5, and Resolution ( Rs​ ) from 1-amino-2,3-propanediol is 2.0.

Protocol B: Alternative AQ-C18 Workflow

Use this method only if HILIC capabilities are unavailable. Note that MS sensitivity will be reduced due to high aqueous content.

  • Column Selection : Sub-2 µm Polar-Embedded AQ-C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation :

    • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation : Dissolve the sample in 100% Water to a concentration of 0.1 mg/mL.

  • Chromatographic Conditions :

    • Flow Rate : 0.3 mL/min

    • Column Temperature : 30°C

    • Injection Volume : 2.0 µL

  • Gradient Program :

    • 0.0 - 2.0 min: 0% B (100% Aqueous hold to maximize retention of the polar amide)

    • 2.0 - 6.0 min: 0% B to 20% B

    • 6.0 - 8.0 min: 20% B to 95% B (Wash)

    • 8.1 - 12.0 min: 0% B (Re-equilibration)

  • System Suitability Validation : The system is validated if the Retention Factor ( k′ ) of the parent amide is 1.5 and Peak Asymmetry ( Tf​ ) is 1.8.

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of N-(2,3-dihydroxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In our commitment to providing comprehensive safety and handling information, we have undertaken a thorough review of available resources to develop a definitive guide for the proper disposal of N-(2,3-dihydroxypropyl)acetamide. Our investigation has revealed a critical gap in publicly accessible safety data for this specific compound. While extensive information exists for the related compound, acetamide, it is imperative to recognize that structural differences, such as the dihydroxypropyl group in N-(2,3-dihydroxypropyl)acetamide, can significantly alter the toxicological and environmental profile of a substance.

Therefore, in the interest of upholding the highest standards of laboratory safety and scientific integrity, we cannot, in good faith, provide a detailed disposal protocol for N-(2,3-dihydroxypropyl)acetamide at this time. Extrapolating disposal procedures from related but distinct chemical entities would be scientifically unsound and could pose significant safety and environmental risks.

This document will instead equip you with the necessary steps and a logical framework to safely manage and dispose of N-(2,3-dihydroxypropyl)acetamide by obtaining the requisite safety information.

The Imperative of Specificity in Chemical Waste Management

The core principle of chemical waste disposal is a thorough understanding of the substance's specific hazards. Properties such as reactivity, toxicity, and environmental fate are unique to each chemical. The dihydroxypropyl functional group in N-(2,3-dihydroxypropyl)acetamide, for instance, may influence its solubility, biodegradability, and potential for environmental harm in ways that differ from acetamide.

For example, while Acetamide is classified as a suspected carcinogen (H351), the carcinogenic potential of N-(2,3-dihydroxypropyl)acetamide has not been established in the resources we have accessed.[1][2][3][4][5] This underscores the necessity of obtaining a Safety Data Sheet (SDS) specific to N-(2,3-dihydroxypropyl)acetamide.

Your Path Forward: A Procedural Workflow for Safe Disposal

The following workflow is designed to guide you in obtaining the critical information needed for the safe and compliant disposal of N-(2,3-dihydroxypropyl)acetamide.

Disposal_Workflow start Start: N-(2,3-dihydroxypropyl)acetamide for Disposal sds_request Action: Request Specific SDS from Manufacturer/Supplier start->sds_request sds_review Analysis: Review SDS Sections 13 (Disposal), 2 (Hazards), and 12 (Ecological Information) sds_request->sds_review waste_determination Decision: Determine if Hazardous or Non-Hazardous Waste based on SDS and Local Regulations sds_review->waste_determination hazardous_path Pathway: Follow Hazardous Waste Procedures waste_determination->hazardous_path Hazardous non_hazardous_path Pathway: Follow Non-Hazardous Waste Procedures waste_determination->non_hazardous_path Non-Hazardous disposal Execution: Dispose through Certified Waste Management Vendor hazardous_path->disposal non_hazardous_path->disposal end End: Safe and Compliant Disposal disposal->end

Figure 1: Procedural workflow for ensuring the safe and compliant disposal of N-(2,3-dihydroxypropyl)acetamide.

Step-by-Step Guidance:
  • Obtain the Specific Safety Data Sheet (SDS): Your first and most critical action is to contact the manufacturer or supplier from whom you procured N-(2,3-dihydroxypropyl)acetamide. Request the specific and most current SDS for this product. This document is the authoritative source for safety, handling, and disposal information.

  • Thoroughly Review Key SDS Sections: Once you have the SDS, pay close attention to the following sections:

    • Section 13: Disposal Considerations: This section will provide the manufacturer's recommendations for proper disposal, including whether the material is considered hazardous waste and the appropriate disposal methods.

    • Section 2: Hazard(s) Identification: This will detail the specific hazards associated with the chemical, which will inform your handling procedures during disposal.

    • Section 8: Exposure Controls/Personal Protection: This will specify the personal protective equipment (PPE) required when handling the substance.

    • Section 12: Ecological Information: This provides data on the potential environmental impact of the chemical, which is crucial for preventing environmental contamination.

  • Consult with Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is a vital resource. Provide them with the SDS for N-(2,3-dihydroxypropyl)acetamide. They will be knowledgeable about your local, state, and federal waste disposal regulations and can guide you on the proper procedures for your specific location.

  • Waste Segregation and Labeling: Based on the information from the SDS and your EHS office, segregate the N-(2,3-dihydroxypropyl)acetamide waste from other waste streams. Ensure the waste container is clearly and accurately labeled with the full chemical name and any required hazard warnings.

  • Utilize a Certified Waste Management Vendor: All chemical waste should be disposed of through a certified and licensed hazardous waste management company. Your EHS office will have established procedures for this.

General Best Practices for Chemical Handling (Pending Specific SDS Information)

While awaiting the specific SDS for N-(2,3-dihydroxypropyl)acetamide, it is prudent to handle the material with a high degree of caution, assuming it may possess hazards similar to related compounds.

Precautionary MeasureRationale
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, gloves (nitrile or other chemically resistant material as recommended for amides), and a lab coat.
Ventilation Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Management In the event of a spill, follow general laboratory procedures for containing and cleaning up solid chemical spills. Avoid generating dust.
Storage Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. While we cannot provide a specific disposal protocol for N-(2,3-dihydroxypropyl)acetamide due to the absence of definitive safety data, we are confident that by following the procedural workflow outlined above, you will be able to ensure the safe and compliant disposal of this compound. Always prioritize obtaining the specific Safety Data Sheet from your supplier as the foundational step in your waste management process.

References

  • Acetamide.
  • Acetamide. SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Acetamide. Hazardous Substance Fact Sheet. (2017, January). New Jersey Department of Health.
  • Acetamide.
  • Safety Data Sheet (SDS) Acetamide. (2015, September 21). Flinn Scientific, Inc.
  • Acetamide. (2021).
  • Acetamide. (n.d.). Santa Cruz Biotechnology.
  • N-(3-Chloro-2-hydroxypropyl)acetamide. (n.d.). NextSDS.
  • 5-(N-(2,3-Dihydroxypropyl)acetamido)-N,N'-bis(2-hydroxyethyl)-2,4,6-triiodoisophthalamide. (n.d.). PubChem.
  • N-(Hydroxymethyl)acetamide. SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • Acetamide-2,2,2-d3. Safety Data Sheet. (2015). C/D/N Isotopes, Inc. / Toxyscan, Inc.
  • 3-Acetamidophenol. SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • Acetamide. (n.d.). US EPA.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydroxypropyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydroxypropyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.